molecular formula C7H15Cl2N B044497 1-(2-Chloroethyl)piperidine hydrochloride CAS No. 2008-75-5

1-(2-Chloroethyl)piperidine hydrochloride

Cat. No.: B044497
CAS No.: 2008-75-5
M. Wt: 184.1 g/mol
InChI Key: VFLQQZCRHPIGJU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperidine hydrochloride is a chemical reagent of significant interest in neuroscience and pharmacological research. Its primary research value lies in its role as a precursor in the synthesis of more complex nitrogen mustard compounds, which are studied for their alkylating properties. Researchers utilize this compound to investigate the mechanisms of neuronal signaling and degeneration, particularly due to its potential to interact with and modify adrenergic neuronal systems. The molecule features a reactive 2-chloroethyl group, which can form aziridinium intermediates, leading to the irreversible alkylation of biological nucleophiles such as proteins and DNA. This mechanism is central to studies exploring selective neurotoxicity and the development of experimental models for neurodegenerative conditions. As a hydrochloride salt, it offers enhanced stability and solubility for in vitro applications. This product is intended For Research Use Only and is a vital tool for scientists delving into neurochemistry, molecular pharmacology, and the design of novel biochemical probes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)piperidine;hydrochloride
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InChI

InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H
Source PubChem
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InChI Key

VFLQQZCRHPIGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20173902
Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Molecular Weight

184.10 g/mol
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CAS No.

2008-75-5
Record name 1-(2-Chloroethyl)piperidine hydrochloride
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Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Record name 1-(2-chloroethyl)piperidinium chloride
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Record name 1-(2-Chloroethyl)piperidine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride from 2-Piperidinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride, a crucial intermediate in the manufacturing of various pharmaceuticals.[1][2][3] The primary synthetic route detailed herein involves the reaction of 2-piperidinoethanol with thionyl chloride. This document outlines the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Reaction Overview

The synthesis of this compound from 2-piperidinoethanol is a chlorination reaction. The hydroxyl group of 2-piperidinoethanol is replaced by a chlorine atom using thionyl chloride (SOCl₂). The reaction typically proceeds in a suitable solvent and results in the formation of the hydrochloride salt of the product.[1][2]

Chemical Equation:

HO-CH₂-CH₂-N(C₅H₁₀) + SOCl₂ → [Cl-CH₂-CH₂-N(C₅H₁₀)H]⁺Cl⁻ + SO₂ + HCl

Experimental Protocols

The following is a generalized procedure based on common laboratory methods for the synthesis of this compound.[1][4][5]

Materials:

  • 2-Piperidinoethanol (also known as N-hydroxyethylpiperidine)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃) or Toluene

  • Ethanol (for recrystallization)

  • Ice bath

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[1][2]

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the cooled solution.[1][4] This step is exothermic and requires careful temperature control.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. Maintain the reflux for a period of 2 to 3 hours to ensure the reaction goes to completion.[1][5]

  • Isolation of Crude Product: Upon completion, cool the mixture to room temperature. A crystalline precipitate of this compound will form.[1] Remove the solvent by distillation under reduced pressure.[1][4]

  • Purification: The crude product is then purified by recrystallization.[2] Dissolve the crude solid in hot ethanol and allow it to cool slowly to form purified crystals.[1][5]

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and properties of this compound.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterQuantity/ConditionSource(s)
2-Piperidinoethanol5 mL[1][5]
Thionyl chloride3.4 mL[1][5]
SolventChloroform (12.5 mL)[1][5]
Reaction TemperatureReflux[1][5]
Reaction Time3 hours[1][5]
Purification MethodRecrystallization from ethanol[1][5]
Yield85%[1][5]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number2008-75-5[3][6][7][8]
Molecular FormulaC₇H₁₄ClN · HCl (or C₇H₁₅Cl₂N)[6][8]
Molecular Weight184.11 g/mol
AppearanceColorless to beige crystals or white powder[1][3][6]
Melting Point228-232 °C
PurityTypically ≥98%[2][8][9]

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis.

reaction_pathway 2-Piperidinoethanol 2-Piperidinoethanol Product 1-(2-Chloroethyl)piperidine hydrochloride 2-Piperidinoethanol->Product + SOCl2 (in Chloroform) SOCl2 Thionyl Chloride Byproducts SO2 + HCl Product->Byproducts releases

Caption: Chemical reaction pathway for the synthesis.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification dissolve Dissolve 2-Piperidinoethanol in Chloroform cool Cool in Ice Bath dissolve->cool add_socl2 Add Thionyl Chloride Dropwise cool->add_socl2 reflux Heat to Reflux (3 hours) add_socl2->reflux cool_rt Cool to Room Temperature reflux->cool_rt Proceed to Workup remove_solvent Remove Solvent (Reduced Pressure) cool_rt->remove_solvent recrystallize Recrystallize from Ethanol remove_solvent->recrystallize filter_dry Filter and Dry recrystallize->filter_dry

Caption: Generalized experimental workflow.

Safety and Handling

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[10][11][12][13] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The reaction releases sulfur dioxide and hydrogen chloride gases, which are also toxic and corrosive.[11]

Conclusion

The synthesis of this compound from 2-piperidinoethanol using thionyl chloride is a well-established and efficient method.[1][2] Careful control of reaction conditions, particularly temperature during the addition of thionyl chloride, and proper purification techniques are critical for achieving high yield and purity.[2] This guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully synthesize this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key synthetic applications of 1-(2-Chloroethyl)piperidine hydrochloride. This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline solid.[1] It is soluble in water.[2][3] As a hydrochloride salt, it offers greater stability and ease of handling compared to its free base form.[1]

Structural Information
  • IUPAC Name: 1-(2-chloroethyl)piperidine;hydrochloride[4][5]

  • Synonyms: 2-Piperidinoethyl chloride hydrochloride, N-(2-Chloroethyl)piperidine hydrochloride[4]

  • CAS Number: 2008-75-5[4]

  • Molecular Formula: C₇H₁₅Cl₂N[6][7]

  • SMILES: C1CCN(CC1)CCCl.Cl[4][5]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 184.11 g/mol [4][6]
Melting Point 230-232 °C[1][6]
Boiling Point 196 °C[2][3]
Appearance Colorless to beige crystals or powder[1][2][7]
Water Solubility Soluble[2][3]
Hygroscopicity Hygroscopic[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-piperidinoethanol with thionyl chloride.[8]

Reaction Scheme:

G reactant 2-Piperidinoethanol product 1-(2-Chloroethyl)piperidine hydrochloride reactant->product Chlorination reagent Thionyl Chloride (SOCl2) in Chloroform reagent->product

Caption: Synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[8]

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and requires careful temperature control.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure, which typically results in the precipitation of the crude product. The crude this compound is then purified by recrystallization from a suitable solvent like ethanol to yield a product with a purity of over 99%.[8]

Analytical Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. A reference ¹H NMR spectrum is available for comparison.[9]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the production of several active pharmaceutical ingredients (APIs).[10][11][12] Its reactive chloroethyl group allows for the facile introduction of the piperidinoethyl moiety onto various molecular scaffolds through nucleophilic substitution reactions.

G cluster_apis Active Pharmaceutical Ingredients (APIs) intermediate 1-(2-Chloroethyl)piperidine hydrochloride api1 Pitofenone intermediate->api1 Antispasmodic api2 Cloperastine intermediate->api2 Antitussive api3 Fenpiverinium bromide intermediate->api3 Anticholinergic

Caption: Role as a key intermediate in the synthesis of various APIs.

Synthesis of Pitofenone

Pitofenone is an antispasmodic drug. Its synthesis involves the Williamson ether synthesis, where the phenoxide ion of a benzophenone derivative reacts with 1-(2-Chloroethyl)piperidine.[6]

Experimental Workflow:

  • A benzophenone core, specifically methyl 2-(4-hydroxybenzoyl)benzoate, is treated with a base (e.g., potassium carbonate) to form the corresponding phenoxide.[6]

  • 1-(2-Chloroethyl)piperidine is then added, and the mixture is heated to reflux to facilitate the Sₙ2 reaction, forming the ether linkage.[6]

  • The crude Pitofenone base is then purified and can be converted to its hydrochloride salt.[6]

Synthesis of Cloperastine

Cloperastine is an antitussive and antihistaminic agent. A common synthetic route involves the etherification of 4-chlorobenzhydrol with this compound.[2][13]

Experimental Workflow:

  • In a suitable solvent such as toluene, 4-chlorobenzhydrol is reacted with this compound in the presence of a base like sodium hydroxide.[2]

  • The reaction mixture is heated to reflux.[2]

  • After completion, the reaction mixture is worked up by extraction and purified, often by recrystallization, to yield cloperastine.[2] The base can then be converted to its hydrochloride salt.[13]

Synthesis of Fenpiverinium Bromide

Fenpiverinium bromide is an anticholinergic and antispasmodic compound.[8][14] Its synthesis can be achieved from diphenylpiperidine ethyl acetonitrile, which itself can be prepared from 2-piperidinoethyl chloride.[14]

Biological Activity

While primarily used as a synthetic intermediate, some studies have noted biological activities for N-(β-Chloroethyl)piperidine hydrochloride. It has been investigated for its use in the inhibition of sickle-cell hemoglobin.[1][5] Additionally, some sources mention antibacterial activity through binding to single-stranded DNA, thereby preventing its replication.[1]

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions. It is fatal if swallowed and causes severe skin burns and eye damage.[4] It is crucial to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[6] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and moisture.[2]

References

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine hydrochloride (CAS: 2008-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and handling of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the pharmaceutical industry.

Physicochemical Properties

This compound is a beige crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This compound is soluble in water.[2]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 2008-75-5[3]
Molecular Formula C₇H₁₅Cl₂N[4]
Molecular Weight 184.11 g/mol [5]
Appearance Beige crystalline powder[1]
Melting Point 230-232 °C
Boiling Point 190.3-196 °C
Solubility in Water 10% soluble, forms a clear solution[6]
Hygroscopicity Hygroscopic[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental in confirming the structure of the molecule.

A representative protocol for obtaining a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃). The use of a deuterated solvent is necessary to avoid interference from the solvent's protons in the resulting spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for CDCl₃ or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shifts.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Potassium Bromide (KBr) pellet:

  • Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet-forming die and press it under high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Synthesis

This compound is typically synthesized from 2-piperidinoethanol.[7] The overall reaction involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride.[6]

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[6]

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise from the dropping funnel. This reaction is exothermic and should be performed with caution.[6]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction.[6]

  • Workup: After cooling, remove the solvent under reduced pressure. The crude product will crystallize.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-ether, to obtain the purified this compound.[7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Piperidinoethanol 2-Piperidinoethanol Dissolution Dissolution 2-Piperidinoethanol->Dissolution Thionyl_Chloride Thionyl_Chloride Chlorination Chlorination Thionyl_Chloride->Chlorination Dissolution->Chlorination Reflux Reflux Chlorination->Reflux Workup Workup Reflux->Workup Purification Purification Workup->Purification 1-(2-Chloroethyl)piperidine_hydrochloride 1-(2-Chloroethyl)piperidine_hydrochloride Purification->1-(2-Chloroethyl)piperidine_hydrochloride

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its reactive chloroethyl group allows for the facile introduction of the piperidinoethyl moiety into larger molecules. It is a key intermediate in the production of drugs such as cloperastine, fenpiverinium bromide, and pitofenone.[4]

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from this compound might act as an antagonist to a G-protein coupled receptor (GPCR).

SignalingPathway cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Response Cellular Response Effector->Response Ligand Endogenous Ligand Ligand->GPCR Activates Drug Drug (synthesized from 1-(2-Chloroethyl)piperidine HCl) Drug->GPCR Inhibits

Caption: Hypothetical GPCR antagonism by a drug derivative.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary Statement
Fatal if swallowed.[8]Wash hands thoroughly after handling.[8]
Causes severe skin burns and eye damage.[8]Wear protective gloves/protective clothing/eye protection/face protection.[8]
Suspected of causing genetic defects.[9]Do not eat, drink or smoke when using this product.[8]
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents and moisture.[1]

Logical Relationship Diagram: Handling Precautions

HandlingPrecautions cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage Compound 1-(2-Chloroethyl)piperidine HCl Toxic Fatal if Swallowed Compound->Toxic Corrosive Causes Burns Compound->Corrosive Mutagenic Suspected Mutagen Compound->Mutagenic Hygroscopic Hygroscopic Compound->Hygroscopic Gloves Protective Gloves Toxic->Gloves Goggles Safety Goggles Corrosive->Goggles Clothing Protective Clothing Corrosive->Clothing Container Tightly Closed Container Hygroscopic->Container Environment Cool, Dry, Well-Ventilated Container->Environment Incompatibles Away from Oxidizing Agents and Moisture Environment->Incompatibles

Caption: Key handling and storage precautions.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)piperidine Hydrochloride in Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Chloroethyl)piperidine hydrochloride is a versatile alkylating agent of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a key building block stems from the reactive 2-chloroethyl moiety, which facilitates the introduction of the piperidine core onto a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the mechanistic pathways governing its alkylating activity, detailed experimental protocols for its use with various nucleophiles, and a summary of relevant reaction parameters. A thorough understanding of its reactivity is paramount for the rational design and optimization of synthetic routes for novel therapeutics.

Core Reactivity: A Duality of Mechanistic Pathways

The alkylating prowess of this compound is primarily attributed to two competing, yet interconnected, mechanistic pathways: direct bimolecular nucleophilic substitution (SN2) and a pathway involving intramolecular cyclization to form a highly reactive aziridinium ion intermediate. The prevailing mechanism is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature.

Direct Nucleophilic Substitution (SN2) Pathway

In the presence of strong, soft nucleophiles, this compound can undergo a direct SN2 reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom adjacent to the chlorine, simultaneously displacing the chloride leaving group. This "backside attack" results in an inversion of stereochemistry at the reaction center, if chiral. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.

Aziridinium Ion-Mediated Pathway

A key feature of β-chloroethylamines is their propensity for intramolecular cyclization. The lone pair of electrons on the piperidine nitrogen can attack the adjacent carbon bearing the chlorine atom, forming a strained, three-membered aziridinium ion. This process is often the rate-limiting step, particularly with weaker nucleophiles. The resulting aziridinium ion is a potent electrophile and is rapidly attacked by a nucleophile, leading to ring-opening and the formation of the alkylated product.

The formation of the aziridinium ion is a first-order reaction and its highly electrophilic nature makes it susceptible to attack by a wide range of nucleophiles. This pathway is analogous to the mechanism of action of nitrogen mustards, a class of potent alkylating agents.

G cluster_0 Dual Mechanistic Pathways of Alkylation Start 1-(2-Chloroethyl)piperidine SN2 Direct SN2 Attack (Strong Nucleophile) Start->SN2 Strong Nu- Aziridinium Intramolecular Cyclization Start->Aziridinium Neighboring Group Participation Product_SN2 Alkylated Product (Inversion of Stereochemistry) SN2->Product_SN2 Intermediate Aziridinium Ion (Highly Reactive) Aziridinium->Intermediate Nucleophile_Attack Nucleophilic Attack Intermediate->Nucleophile_Attack Any Nu- Product_Aziridinium Alkylated Product Nucleophile_Attack->Product_Aziridinium

Dual mechanistic pathways of 1-(2-Chloroethyl)piperidine.

Data Presentation: Reaction Conditions and Expected Yields

While precise, universally applicable quantitative data for the alkylation of every possible nucleophile with this compound is not exhaustively documented, the following tables summarize typical reaction conditions and expected yields based on reactions with analogous compounds and general principles of alkylation. Yields are highly substrate-dependent and optimization is often necessary.

Table 1: General Conditions for N-Alkylation of Amines

Amine TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticK₂CO₃, DIPEADMF, ACN25 - 804 - 2460 - 90
Secondary AliphaticK₂CO₃, DIPEADMF, ACN50 - 10012 - 4850 - 85
Primary AromaticK₂CO₃, Na₂CO₃DMF, Methanol25 - 606 - 2465 - 95
Secondary AromaticK₂CO₃, DIPEADMF, Toluene80 - 11024 - 7240 - 70

Table 2: General Conditions for O-Alkylation of Phenols

Phenol SubstitutionBaseSolventTemperature (°C)Time (h)Typical Yield (%)
UnsubstitutedK₂CO₃, Cs₂CO₃DMF, Acetone50 - 804 - 1275 - 95
Electron-donatingK₂CO₃DMF, ACN60 - 906 - 1870 - 90
Electron-withdrawingCs₂CO₃, K₂CO₃DMF25 - 602 - 880 - 98

Table 3: General Conditions for S-Alkylation of Thiols

Thiol TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AliphaticK₂CO₃, NaOHEthanol, DMF25 - 701 - 685 - 98
AromaticK₂CO₃, Cs₂CO₃DMF, ACN25 - 602 - 880 - 95

Experimental Protocols

The following protocols provide detailed methodologies for the alkylation of representative amines, phenols, and thiols with this compound.

Safety Precaution: this compound is a toxic and corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: N-Alkylation of a Primary Aromatic Amine

This protocol describes a general method for the N-alkylation of a primary aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.5 eq).

  • Add a sufficient volume of DMF to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol outlines a general procedure for the O-alkylation of a substituted phenol.

Materials:

  • This compound (1.2 eq)

  • Substituted Phenol (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Acetone

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine the substituted phenol (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq) in acetone.

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue via flash column chromatography to afford the desired O-alkylated product.

Protocol 3: S-Alkylation of a Thiol

This protocol details a general method for the S-alkylation of an aliphatic thiol.

Materials:

  • This compound (1.0 eq)

  • Aliphatic Thiol (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aliphatic thiol (1.1 eq) in ethanol, add sodium hydroxide (2.0 eq) and stir until dissolved.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography.

G cluster_1 General Experimental Workflow Setup Reaction Setup (Reagents + Solvent) Reaction Alkylation Reaction (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

A typical workflow for synthesis and purification.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide array of functionalized molecules, particularly in the context of drug discovery. A comprehensive understanding of its dualistic alkylation mechanism, involving both direct SN2 and aziridinium ion-mediated pathways, is crucial for controlling reaction outcomes and optimizing synthetic strategies. The provided protocols offer a robust starting point for the alkylation of various nucleophiles, and the tabulated data serves as a useful guide for predicting reaction conditions. Further substrate-specific optimization will likely be required to achieve maximal yields and purity for novel applications.

An In-depth Technical Guide to the Solubility of 1-(2-Chloroethyl)piperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation into final drug products.

Core Concepts: Solubility and its Importance

Solubility is a critical physicochemical property of any chemical compound, dictating its behavior in various media. For a pharmaceutical intermediate like this compound, solubility data is paramount for:

  • Process Optimization: Selecting appropriate solvents for synthesis and purification, such as recrystallization, to ensure high yield and purity.[3]

  • Formulation Development: Designing effective drug delivery systems by understanding the compound's behavior in different solvent environments.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information can be inferred from synthesis and purification procedures. The following table summarizes the available qualitative and some specific quantitative solubility data.

SolventTemperatureSolubilityNotes
WaterAmbientSolubleThe hydrochloride salt form enhances aqueous solubility.[4][5][6][7]
EthanolHotSolubleEthanol is commonly used as a recrystallization solvent, indicating good solubility at elevated temperatures.[1][4]
ColdLower SolubilityThe decrease in solubility upon cooling allows for effective crystallization.[4]
AcetoneHotSoluble[4]
ColdLower Solubility[4]
ChloroformAmbientSolubleChloroform is used as a solvent in the synthesis of this compound, indicating that the reactants and the product are soluble in it.[1][3]
TolueneAmbientInsolubleToluene is mentioned as a solvent in which the product is insoluble, and it crystallizes out of the reaction mixture.[4][8]
BenzeneAmbientInsoluble[4]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and recommended protocol. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge the sample to facilitate the separation of the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

  • Quantification: Dilute the collected sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling cluster_quant Quantification cluster_calc Calculation A Add excess 1-(2-Chloroethyl)piperidine HCl to a known volume of solvent B Agitate in a temperature-controlled shaker (24-72 hours) A->B C Allow to settle or centrifuge B->C D Withdraw supernatant using a syringe filter C->D E Dilute sample D->E F Analyze using a validated method (e.g., HPLC) E->F G Calculate solubility (mg/mL or g/100mL) F->G

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Synthesis and Purification Context

The synthesis of this compound typically involves the reaction of 2-piperidinoethanol with a chlorinating agent, such as thionyl chloride, in a suitable solvent like chloroform.[1][3] The product is then often purified by recrystallization from a solvent such as ethanol.[1] This synthetic route provides valuable clues about its solubility. The use of chloroform as a reaction solvent implies that both the starting material and the product are soluble in it. The choice of ethanol for recrystallization indicates that this compound has high solubility in hot ethanol and lower solubility in cold ethanol, allowing for the separation of impurities and isolation of the pure compound upon cooling.

Conceptual Synthesis Pathway for this compound

G cluster_reactants Reactants cluster_process Process cluster_product Crude Product cluster_purification Purification cluster_final Final Product 2-Piperidinoethanol 2-Piperidinoethanol Reaction in Chloroform Reaction in Chloroform 2-Piperidinoethanol->Reaction in Chloroform Thionyl chloride Thionyl chloride Thionyl chloride->Reaction in Chloroform Crude 1-(2-Chloroethyl)piperidine HCl Crude 1-(2-Chloroethyl)piperidine HCl Reaction in Chloroform->Crude 1-(2-Chloroethyl)piperidine HCl Recrystallization from Ethanol Recrystallization from Ethanol Crude 1-(2-Chloroethyl)piperidine HCl->Recrystallization from Ethanol Pure 1-(2-Chloroethyl)piperidine HCl Pure 1-(2-Chloroethyl)piperidine HCl Recrystallization from Ethanol->Pure 1-(2-Chloroethyl)piperidine HCl

Caption: A simplified diagram illustrating the synthesis and purification of this compound.

References

1-(2-Chloroethyl)piperidine hydrochloride melting point and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloroethyl)piperidine hydrochloride (CAS No: 2008-75-5), with a focus on its melting point and spectral data. This compound is a key intermediate in the synthesis of various pharmaceuticals, including fenpiverinium bromide, cloperastine, and pitofenone.[1][2] Its well-defined physical and spectral characteristics are crucial for its application in research and drug development.

Physicochemical Properties

This compound is typically a white to beige crystalline powder.[1] It is soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1]

Melting Point

The melting point of this compound has been reported within a range, which is common for chemical compounds and can vary based on purity and analytical methodology. The reported values are summarized below.

Melting Point Range (°C)Source(s)
231[3]
230-232[1][4][5]
229-233[3]
228-234[2]
228.0-235.0[6][7]
233-236[8]

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity verification of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The following assignments have been reported for a 400 MHz spectrum in CDCl₃.[9]

AssignmentChemical Shift (δ) ppm
A12.4
B4.114
C3.596
D3.43
E2.946
F2.236
G1.89
J1.499

Note: The original source provides a detailed list of peaks with their corresponding frequencies (Hz) and intensities. The table above summarizes the assigned chemical shifts.

ParameterDescriptionSource(s)
SolventDeuterium oxide[8]
ReferenceDioxane[8]
AvailabilitySpectrum available from various sources[3][6][8]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been analyzed using the following techniques.

TechniqueSource(s)
KBr Wafer[3]
ATR-Neat[3]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion and several characteristic fragment ions.

m/zRelative Intensity (%)
98.0100.0
42.019.6
36.016.1
41.012.6
55.012.5
27.09.4
99.06.9
28.06.7
44.06.5
38.05.2
147.04.8
70.04.8
69.04.1
56.03.9
39.03.7
30.03.5
29.03.4
63.02.9
146.02.6
35.02.6
54.02.3
18.02.1
43.02.1
118.01.7
96.01.7
149.01.6
57.01.4
148.01.2
53.01.2
26.01.0
65.01.0
83.01.0
84.01.1
15.02.2

Data from a direct inlet, 75 eV mass spectrum.[9]

Experimental Protocols

The following sections describe the methodologies for the synthesis of this compound and the general procedures for obtaining the analytical data presented.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-hydroxyethylpiperidine with thionyl chloride.[1]

Procedure:

  • N-hydroxyethylpiperidine (5 mL) is dissolved in chloroform (12.5 mL).[1]

  • The solution is cooled in an ice bath, and thionyl chloride (3.4 mL) is added slowly in a dropwise manner.[1]

  • The reaction mixture is then gently heated to reflux and maintained at this temperature for 3 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.[1]

  • The solvent is removed by distillation under reduced pressure, which results in the precipitation of a large amount of crystalline product.[1]

  • The crude product is purified by recrystallization from ethanol to yield this compound.[1]

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Reactant1 N-hydroxyethylpiperidine Step1 Dissolve N-hydroxyethylpiperidine in Chloroform Reactant1->Step1 Reactant2 Thionyl Chloride Step2 Cool in Ice Bath & Add Thionyl Chloride Dropwise Reactant2->Step2 Solvent Chloroform Solvent->Step1 Step1->Step2 Step3 Heat to Reflux for 3 hours Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Solvent Removal (Reduced Pressure) Step4->Step5 Step6 Recrystallization from Ethanol Step5->Step6 Product 1-(2-Chloroethyl)piperidine Hydrochloride Step6->Product

References

1-(2-Chloroethyl)piperidine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2008-75-5) is a crucial chemical intermediate widely utilized in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1] Structurally, it is a piperidine derivative featuring a reactive chloroethyl group, making it an excellent alkylating agent for introducing the piperidinoethyl moiety into target molecules.[2][3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, applications in drug manufacturing, and essential safety information.

Physicochemical and Quality Control Parameters

The compound is typically a colorless to beige crystalline solid.[4][5] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water and hot alcohols like ethanol.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 2008-75-5[4][5]
Molecular Formula C₇H₁₅Cl₂N[5]
Molecular Weight 184.11 g/mol [1][5]
Appearance White to pale yellow to beige powder or crystals[5][7]
Melting Point 228 - 234 °C[7][8]
Solubility Soluble in water; soluble in hot ethanol and acetone[5][6]
Stability Hygroscopic; stable under normal storage conditions[4][9]
Synonyms N-(2-Chloroethyl)piperidine HCl, 2-Piperidinoethyl chloride HCl[4][5]

Table 2: Typical Quality Control Specifications

ParameterSpecificationReference
Assay (Non-aqueous) 98.0 - 102.0%
Purity Standard Typically ≥99% for pharmaceutical use[10]
Ionic Chloride 18.6 - 19.4%
Loss on Drying Max. 1.0%

The high purity of this intermediate is paramount in pharmaceutical manufacturing to ensure the consistency of subsequent reactions and to minimize the presence of impurities in the final API, which could impact safety and efficacy.[10]

Synthesis of this compound

The most common industrial synthesis involves a two-step, one-pot reaction starting from piperidine and 2-chloroethanol to form an initial intermediate, which is then chlorinated.[11] A widely cited laboratory-scale synthesis, however, starts with 2-Piperidinoethanol and uses a chlorinating agent like thionyl chloride (SOCl₂).[5][10]

G cluster_0 Synthesis Workflow A Reactants: 2-Piperidinoethanol Thionyl Chloride (SOCl₂) Solvent (e.g., Chloroform) B Reaction Conditions: 1. Add SOCl₂ dropwise under ice bath cooling. 2. Heat to reflux for ~3 hours. A->B Reaction C Workup: 1. Cool to room temperature. 2. Remove solvent via distillation. B->C Post-Reaction D Purification: Recrystallize crude product from ethanol. C->D Isolation E Final Product: This compound D->E Finalization

Caption: General workflow for the synthesis of 1-(2-Chloroethyl)piperidine HCl.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis from 2-piperidinoethanol (also known as N-hydroxyethylpiperidine).[5][9]

  • Reaction Setup: Dissolve 2-piperidinoethanol (5 mL) in a suitable solvent such as chloroform (12.5 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[5][9]

  • Chlorination: Place the flask in an ice bath to cool. Slowly add thionyl chloride (3.4 mL) dropwise to the solution, maintaining the low temperature to control the exothermic reaction.[5][9]

  • Reflux: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain the reflux for approximately 3 hours to ensure the reaction goes to completion.[5][9]

  • Isolation: Cool the mixture to room temperature. A large amount of crystalline precipitate should form. Remove the solvent by distillation under reduced pressure.[5][9]

  • Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product.[5][9] A reported yield for this specific scale is 5.88 g, which corresponds to an 85% yield.[5][9]

Applications in Pharmaceutical Synthesis

This compound serves as a key building block for several established drugs. It functions as an electrophile in nucleophilic substitution reactions, where the chloroethyl group reacts with nucleophiles (such as amines, alcohols, or thiols) to form a new carbon-nucleophile bond.[12] This reaction is fundamental to its utility.

Table 3: Examples of APIs Synthesized Using this compound

Active Pharmaceutical Ingredient (API)Therapeutic ClassReference
Cloperastine Antitussive (cough suppressant)[1]
Fenpiverinium Bromide Antispasmodic[1]
Pitofenone Antispasmodic[1]
Raloxifene Selective Estrogen Receptor Modulator (SERM)[1]

The core reaction is a bimolecular nucleophilic substitution (Sₙ2). A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate and deactivate the nucleophile.[12]

G cluster_1 General Sₙ2 Reaction Mechanism A 1-(2-Chloroethyl)piperidine (Electrophile) C Transition State A->C Attack by Nucleophile B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) B->C D Alkylated Product (Piperidinoethyl-Nu-R) C->D Cl⁻ leaves E Byproducts: Cl⁻, H⁺ C->E

Caption: The Sₙ2 mechanism for alkylation using the intermediate.

Safety, Handling, and Hazard Information

This compound is hazardous and must be handled with extreme care in a controlled laboratory or industrial setting.[8] It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[7][8]

Table 4: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS CodeDescriptionReferences
Acute Toxicity, Oral H300Fatal if swallowed[8][13]
Skin Corrosion H314Causes severe skin burns and eye damage[8][13]
Eye Damage H318Causes serious eye damage[7]
Germ Cell Mutagenicity H341Suspected of causing genetic defects[7][8]
Corrosive to Metals H290May be corrosive to metals
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

    • Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile rubber).[7][8]

    • Respiratory Protection: For large-scale operations or in case of dust formation, use an approved respirator.[7]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4][8]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[14]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[4]

Conclusion

This compound is a versatile and indispensable intermediate in the pharmaceutical industry. Its reactive nature allows for the efficient incorporation of the piperidinoethyl functional group, a common motif in many bioactive compounds. A thorough understanding of its synthesis, reaction mechanisms, and stringent safety protocols is essential for its effective and safe application in the development and manufacturing of life-saving medicines.

References

Spectroscopic analysis (NMR, IR, MS) of 1-(2-Chloroethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a structured format for clarity and comparative analysis. Methodologies derived from available data are also described to aid in experimental replication.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented herein has been aggregated from various spectral databases.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following table summarizes the ¹H NMR spectral data for this compound.

Assignment Chemical Shift (δ) ppm
N-H12.4
Cl-CH₂4.114
N-CH₂ (ring)3.596
N-CH₂ (ethyl)3.43
C-CH₂-C (ring)2.946
C-CH₂-C (ring)2.236
C-CH₂-C (ring)1.89
C-CH₂-C (ring)1.499

Table 1: ¹H NMR chemical shifts for this compound in CDCl₃ at 400 MHz.[4]

¹³C NMR Spectral Data

Carbon NMR provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (δ) ppm
N-CH₂ (ring)(Not explicitly assigned)
Cl-CH₂(Not explicitly assigned)
N-CH₂ (ethyl)(Not explicitly assigned)
C-CH₂-C (ring)(Not explicitly assigned)
C-CH₂-C (ring)(Not explicitly assigned)
C-CH₂-C (ring)(Not explicitly assigned)

Table 2: ¹³C NMR spectral data for this compound. Specific peak assignments were not available in the searched literature.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z Relative Intensity (%) Possible Fragment
149.01.6[M+2]⁺
148.01.2[M+1]⁺
147.04.8[M]⁺ (Molecular Ion)
98.0100.0[M-CH₂Cl]⁺ (Base Peak)
55.012.5
42.019.6
41.012.6
36.016.1
27.09.4

Table 3: Mass spectrometry fragmentation data for this compound.[4] The molecular ion has a mass of 147.[4]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for C-H, C-N, and C-Cl bonds, as well as the N-H stretch of the hydrochloride salt.

Technique Source
KBr WaferAldrich Chemical Company, Inc.
ATR-IRBruker Tensor 27 FT-IR

Table 4: Techniques used for acquiring IR spectra of this compound.[5]

Experimental Methodologies

The following methodologies are based on the information available from the referenced sources.

NMR Spectroscopy

  • ¹H NMR: A 0.039 g sample of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃). The spectrum was recorded on a 400 MHz NMR spectrometer.[4]

  • ¹³C NMR: The spectrum was acquired in deuterium oxide (D₂O) with dioxane as a reference on a Varian CFT-20 spectrometer.[6]

Mass Spectrometry

The mass spectrum was obtained using a direct inlet method with an ionization energy of 75 eV. The source temperature was maintained at 170 °C and the sample temperature at 120 °C.[4]

Infrared Spectroscopy

Two primary techniques have been reported for the IR analysis of this compound:[5]

  • KBr Wafer: The sample was mixed with potassium bromide (KBr) and pressed into a thin wafer for analysis.

  • Attenuated Total Reflectance (ATR)-IR: The spectrum was recorded using a Bruker Tensor 27 FT-IR instrument equipped with a DuraSamplIR II ATR accessory.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample 1-(2-Chloroethyl)piperidine hydrochloride Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR_Data NMR Spectra Analysis: - Chemical Shifts - Coupling Constants NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data IR_Data IR Spectrum Analysis: - Functional Group Identification IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Thermal Stability and Decomposition of 1-(2-Chloroethyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and application in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, known decomposition products, and postulated decomposition pathways based on the chemistry of related compounds. While specific quantitative thermal analysis data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in public literature, this guide outlines standard experimental protocols for such analyses.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is hygroscopic and soluble in water. Key physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2008-75-5[1][2]
Molecular Formula C₇H₁₅Cl₂N[1][2]
Molecular Weight 184.11 g/mol [1]
Melting Point 228-235 °C (with decomposition)[1][3]
Appearance White to cream to yellow crystals or powder[1][3]
Solubility Soluble in water
Hygroscopicity Hygroscopic[2]

Thermal Stability and Decomposition

The thermal stability of this compound is a crucial parameter for its safe handling and storage. Exposure to elevated temperatures can lead to decomposition, generating hazardous byproducts.

General Stability

The compound is generally stable at room temperature when stored in a cool, dry, and well-ventilated area in tightly sealed containers. One available specification indicates a "Loss on drying" of less than 1% after 3 hours at 105°C, suggesting a degree of stability at this temperature for a limited duration[2]. However, decomposition is reported to occur at its melting point.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is known to release toxic and corrosive fumes. The primary hazardous decomposition products identified in safety data sheets are:

  • Hydrogen Chloride (HCl)

  • Nitrogen Oxides (NOx)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

Proposed Decomposition Pathways

A likely initial step in the thermal decomposition is an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate can then undergo further reactions, such as polymerization or reaction with other species. Another potential pathway is dehydrochlorination, an elimination reaction that would lead to the formation of 1-vinylpiperidine.

DecompositionPathways cluster_main Proposed Thermal Decomposition of this compound cluster_path1 Pathway 1: Intramolecular Cyclization cluster_path2 Pathway 2: Dehydrochlorination A 1-(2-Chloroethyl)piperidine Hydrochloride B Heat A->B C Aziridinium Ion Intermediate B->C E 1-Vinylpiperidine + 2 HCl B->E D Polymerization / Further Reactions C->D F Decomposition Products (CO, CO₂, NOx, HCl) D->F E->F

Caption: Proposed decomposition pathways for this compound.

Recommended Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.

Experimental Workflow:

TGA_Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep instrument TGA Instrument Setup (e.g., N₂ atmosphere, 10°C/min ramp) prep->instrument run Heating and Data Acquisition instrument->run analysis Data Analysis (Onset temp, mass loss %) run->analysis end End analysis->end

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Workflow:

DSC_Workflow start Start prep Sample Preparation (2-5 mg in hermetically sealed pan) start->prep instrument DSC Instrument Setup (e.g., N₂ atmosphere, 10°C/min ramp) prep->instrument run Heating and Data Acquisition instrument->run analysis Data Analysis (Melting point, enthalpy, decomposition peak) run->analysis end End analysis->end

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it to contain any evolved gases during initial heating.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 300 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak onset temperature and the area under the peak (enthalpy) can be quantified.

Safety and Handling Recommendations

Given the thermal sensitivity and hazardous decomposition products of this compound, the following safety precautions are essential:

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid heating the compound unnecessarily. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of the waste in accordance with local regulations.

Conclusion

This compound is a thermally sensitive compound that undergoes decomposition at its melting point, releasing hazardous substances. While detailed quantitative thermal analysis data is sparse in the public domain, an understanding of its physical properties and potential decomposition pathways is crucial for its safe use. The application of standard thermal analysis techniques such as TGA and DSC, following the protocols outlined in this guide, is strongly recommended to establish a comprehensive thermal stability profile for this important pharmaceutical intermediate. This will enable the development of robust and safe processes in research and manufacturing.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fenpiverinium Bromide Using 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis of fenpiverinium bromide, an anticholinergic and antispasmodic agent. The described synthetic pathway utilizes 1-(2-Chloroethyl)piperidine hydrochloride as a key starting material. This document outlines the multi-step synthesis, including detailed experimental protocols, and summarizes key quantitative data. Additionally, it includes diagrams of the synthetic workflow and the pharmacological mechanism of action of fenpiverinium bromide to support research and development activities.

Introduction

Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic and antispasmodic properties.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells.[1] By blocking the action of acetylcholine, fenpiverinium bromide inhibits downstream signaling pathways that lead to muscle contraction, making it effective in treating spasms in the gastrointestinal, urinary, and biliary tracts.[1] It is often used in combination with other drugs like pitofenone hydrochloride and analgesics for the management of pain associated with smooth muscle spasms.[1]

The synthesis of fenpiverinium bromide involves a multi-step process. A key intermediate in this synthesis is 1-(2-Chloroethyl)piperidine, which is typically used as its more stable hydrochloride salt.[2] This document details a common synthetic route starting from the alkylation of diphenylacetonitrile with 1-(2-chloroethyl)piperidine, followed by hydrolysis of the nitrile group to an amide, and concluding with the quaternization of the piperidine nitrogen to yield the final active pharmaceutical ingredient (API).

Synthesis Pathway Overview

The synthesis of fenpiverinium bromide from this compound is a three-step process:

  • Alkylation: Reaction of diphenylacetonitrile with 1-(2-chloroethyl)piperidine to form 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile.

  • Hydrolysis: Conversion of the nitrile group of the intermediate to a primary amide, yielding 2,2-diphenyl-4-(piperidin-1-yl)butanamide (fenpipramide).

  • Quaternization: Reaction of the tertiary amine in fenpipramide with methyl bromide to form the quaternary ammonium salt, fenpiverinium bromide.

Data Presentation

StepReactionKey ReactantsKey ProductReported Yield (%)Melting Point (°C)Purity (%)
1AlkylationDiphenylacetonitrile, 1-(2-Chloroethyl)piperidine, Sodium Amide2,2-Diphenyl-4-(piperidin-1-yl)butanenitrileData not availableNot specified>98
2Hydrolysis2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, Potassium Hydroxide2,2-Diphenyl-4-(piperidin-1-yl)butanamide~85% (based on starting nitrile)185-187>98
3Quaternization2,2-Diphenyl-4-(piperidin-1-yl)butanamide, Methyl BromideFenpiverinium BromideData not available177.5-178.5 or 216-216.5 (dimorphic)[3]≥95[4]

Experimental Protocols

Step 1: Synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile

  • Materials:

    • Diphenylacetonitrile

    • This compound

    • Sodium amide (NaNH₂)

    • Anhydrous toluene

    • Anhydrous diethyl ether

    • Water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium amide in anhydrous toluene.

    • With vigorous stirring, add a solution of diphenylacetonitrile in anhydrous toluene dropwise to the sodium amide suspension at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain the temperature.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the sodium salt of diphenylacetonitrile.

    • Cool the reaction mixture to room temperature.

    • Prepare the free base of 1-(2-chloroethyl)piperidine by neutralizing the hydrochloride salt with a suitable base (e.g., aqueous sodium hydroxide) and extracting with a non-polar solvent like diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Add a solution of the freshly prepared 1-(2-chloroethyl)piperidine in anhydrous toluene dropwise to the reaction mixture.

    • Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium amide by the slow addition of water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanamide (Fenpipramide)

  • Materials:

    • 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile (from Step 1)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 17.5 g of 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile in 70 ml of ethanol.

    • Add a solution of 35 g of potassium hydroxide in 2 ml of water to the flask.

    • Heat the mixture to reflux for 6 hours.

    • Upon cooling, white crystals of the product will precipitate.

    • Filter the crystals and wash them with water until the washings are neutral.

    • Dry the product. The yield of 2,2-diphenyl-4-(piperidin-1-yl)butanamide is approximately 15 g.

    • The product can be further purified by recrystallization from ethanol. The reported melting point is 186-187°C.

Step 3: Synthesis of Fenpiverinium Bromide

  • Materials:

    • 2,2-Diphenyl-4-(piperidin-1-yl)butanamide (from Step 2)

    • Methyl bromide (CH₃Br) solution in benzene (e.g., 17%)

    • Isopropanol

    • Water

    • Activated charcoal

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix 10 g of 2,2-diphenyl-4-(piperidin-1-yl)butanamide with 42 g of a 17% solution of methyl bromide in benzene and 60 ml of isopropanol.

    • Heat the mixture to reflux on a steam bath for 30 minutes.

    • Distill off the solvent in a vacuum to dryness.

    • Dissolve the residue in 100 ml of water. The resulting solution may be turbid.

    • Decolorize the solution by adding a small amount of activated charcoal and filtering.

    • Distill the clear filtrate to dryness under reduced pressure to obtain fenpiverinium bromide.

    • The final product can be recrystallized from a suitable solvent such as a mixture of isopropanol and ethyl acetate to obtain dimorphic crystals with a melting point of 216-216.5°C.[3]

Visualizations

Fenpiverinium_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Quaternization Diphenylacetonitrile Diphenylacetonitrile Alkylation Alkylation with Sodium Amide in Toluene Diphenylacetonitrile->Alkylation 1-(2-Chloroethyl)piperidine_HCl 1-(2-Chloroethyl)piperidine hydrochloride 1-(2-Chloroethyl)piperidine_HCl->Alkylation Intermediate_Nitrile 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile Alkylation->Intermediate_Nitrile Hydrolysis Hydrolysis with KOH in Ethanol/Water Intermediate_Nitrile->Hydrolysis Intermediate_Amide 2,2-Diphenyl-4-(piperidin-1-yl)butanamide (Fenpipramide) Hydrolysis->Intermediate_Amide Quaternization Quaternization with Methyl Bromide Intermediate_Amide->Quaternization Final_Product Fenpiverinium Bromide Quaternization->Final_Product

Caption: Synthetic workflow for fenpiverinium bromide.

Fenpiverinium_Mechanism_of_Action Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor (on Smooth Muscle Cell) Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca_Release Increased Intracellular Ca²⁺ PIP2->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Fenpiverinium Fenpiverinium Bromide Fenpiverinium->M3_Receptor Blocks

Caption: Mechanism of action of fenpiverinium bromide.

References

Application of 1-(2-Chloroethyl)piperidine Hydrochloride in the Synthesis of Pitofenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Pitofenone, a potent antispasmodic agent. A key intermediate in this synthesis is 1-(2-Chloroethyl)piperidine hydrochloride, the application of which is central to the formation of the final active pharmaceutical ingredient (API).[1] This guide outlines the multi-step synthesis, providing quantitative data, detailed experimental procedures, and visual diagrams of the synthetic pathway and workflow.

Overview of Pitofenone Synthesis

The synthesis of Pitofenone is a well-established process that can be conceptually divided into three principal stages[1]:

  • Synthesis of the Benzophenone Core: Formation of Methyl 2-(4-hydroxybenzoyl)benzoate through Friedel-Crafts acylation followed by an esterification reaction.[1]

  • Preparation of the Piperidine Side-Chain: Synthesis of the key intermediate, this compound.

  • Coupling and Salt Formation: Etherification of the benzophenone core with the piperidine side-chain via a Williamson ether synthesis to form the Pitofenone base, followed by its conversion to the hydrochloride salt.[1]

This compound serves as the crucial building block for introducing the piperidinoethyl moiety to the benzophenone core, which is essential for the pharmacological activity of Pitofenone.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Pitofenone.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material2-PiperidinoethanolCustom Synthesis
ReagentThionyl chlorideCustom Synthesis
SolventChloroformCustom Synthesis
Reaction Time3 hoursCustom Synthesis
Reaction TemperatureRefluxCustom Synthesis
Yield85%Custom Synthesis
Purity>99% (after recrystallization)[1]

Table 2: Synthesis of Pitofenone

StageKey ReactionStarting MaterialsKey Reagents/CatalystsSolventTypical Yield
Benzophenone Core Synthesis Friedel-Crafts AcylationPhthalic anhydride, PhenolAnhydrous aluminum chlorideNon-polar organic solvent~74% (analogous reaction)[1]
Fischer Esterification2-(4-hydroxybenzoyl)benzoic acidMethanol, Sulfuric acidMethanol~86% (analogous reaction)
Side-Chain Synthesis Chlorination2-PiperidinoethanolThionyl chlorideChloroform85%
Coupling and Salt Formation Williamson Ether SynthesisMethyl 2-(4-hydroxybenzoyl)benzoate, 1-(2-Chloroethyl)piperidinePotassium carbonateDMF, AcetoneNot specified, but generally high for SN2 reactions

Experimental Protocols

Stage 1: Synthesis of the Benzophenone Core

1.1 Friedel-Crafts Acylation to form 2-(4-hydroxybenzoyl)benzoic acid

This step involves the reaction of phthalic anhydride with phenol in the presence of a Lewis acid catalyst.[1]

  • Materials: Phthalic anhydride, Phenol, Anhydrous aluminum chloride (AlCl₃), non-polar organic solvent (e.g., benzene), hydrochloric acid.

  • Procedure:

    • To a reaction vessel, add phthalic anhydride and a suitable non-polar organic solvent.

    • Add a stoichiometric amount of anhydrous aluminum chloride.

    • Slowly add phenol to the mixture while maintaining a controlled temperature.

    • Heat and stir the reaction mixture for a specified duration to ensure completion.

    • Upon completion, quench the reaction with an acidic aqueous solution to decompose the catalyst complex.

    • Isolate the product, 2-(4-hydroxybenzoyl)benzoic acid, through filtration, followed by washing and drying.[1]

1.2 Fischer Esterification to form Methyl 2-(4-hydroxybenzoyl)benzoate

The carboxylic acid group of the intermediate is esterified with methanol.[1]

  • Materials: 2-(4-hydroxybenzoyl)benzoic acid, Methanol, Concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-(4-hydroxybenzoyl)benzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • After completion, cool the reaction mixture and remove the excess methanol.

    • The crude product is then worked up, typically involving neutralization and extraction, and purified.

Stage 2: Synthesis of this compound

This intermediate is prepared by the chlorination of 2-Piperidinoethanol.[1]

  • Materials: 2-Piperidinoethanol, Thionyl chloride, Chloroform (or another inert solvent), Ethanol (for recrystallization).

  • Procedure:

    • Dissolve 2-Piperidinoethanol (5 mL) in chloroform (12.5 mL).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (3.4 mL) dropwise with continuous stirring.

    • After the addition is complete, slowly heat the mixture to reflux for 3 hours.

    • Cool the reaction to room temperature and remove the solvent, leading to the precipitation of the product.

    • Recrystallize the crude product from ethanol to yield pure this compound (5.88g, 85% yield).

Stage 3: Coupling and Salt Formation to Yield Pitofenone Hydrochloride

This final stage involves a Williamson ether synthesis followed by conversion to the hydrochloride salt.[1]

  • Materials: Methyl 2-(4-hydroxybenzoyl)benzoate, 1-(2-Chloroethyl)piperidine, Potassium carbonate (or another base), suitable polar aprotic solvent (e.g., DMF, acetone), Hydrochloric acid.

  • Procedure:

    • Dissolve Methyl 2-(4-hydroxybenzoyl)benzoate in a suitable polar aprotic solvent.

    • Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

    • Add 1-(2-Chloroethyl)piperidine (often used as the free base generated in situ) to the reaction mixture.[1]

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction for completion (e.g., by TLC).

    • After completion, cool the reaction mixture and filter off any inorganic salts.

    • Remove the solvent under reduced pressure to obtain the crude Pitofenone base.

    • Purify the crude base by column chromatography or recrystallization.

    • To form the hydrochloride salt, dissolve the purified Pitofenone base in a suitable solvent (e.g., ethanol) and treat it with a solution of hydrochloric acid.

    • The Pitofenone hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.[1]

Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflow for Pitofenone hydrochloride.

Pitofenone_Synthesis_Pathway PA Phthalic Anhydride HBBA 2-(4-hydroxybenzoyl)benzoic acid PA->HBBA Friedel-Crafts Acylation Phenol Phenol Phenol->HBBA Friedel-Crafts Acylation AlCl3 AlCl₃ Methanol Methanol H2SO4 H₂SO₄ Piperidinoethanol 2-Piperidinoethanol CEP_HCl 1-(2-Chloroethyl)piperidine HCl Piperidinoethanol->CEP_HCl Chlorination SOCl2 SOCl₂ K2CO3 K₂CO₃ HCl_salt HCl MHB Methyl 2-(4-hydroxybenzoyl)benzoate HBBA->MHB Esterification Pitofenone_base Pitofenone Base MHB->Pitofenone_base Williamson Ether Synthesis CEP_HCl->Pitofenone_base Williamson Ether Synthesis Pitofenone_HCl Pitofenone HCl Pitofenone_base->Pitofenone_HCl Salt Formation

Caption: Overall synthesis pathway of Pitofenone hydrochloride.

Pitofenone_Synthesis_Workflow cluster_0 Stage 1: Benzophenone Core Synthesis cluster_1 Stage 2: Side-Chain Synthesis cluster_2 Stage 3: Coupling and Salt Formation S1_start Start: Phthalic Anhydride, Phenol, AlCl₃ S1_react Friedel-Crafts Acylation S1_start->S1_react S1_quench Quench with Acid S1_react->S1_quench S1_isolate Isolate 2-(4-Hydroxybenzoyl)benzoic Acid S1_quench->S1_isolate S1_esterify Esterification with Methanol/H₂SO₄ S1_isolate->S1_esterify S1_workup Work-up and Purification S1_esterify->S1_workup S1_product Product: Methyl 2-(4-hydroxybenzoyl)benzoate S1_workup->S1_product S3_start Start: Methyl 2-(4-hydroxybenzoyl)benzoate, 1-(2-Chloroethyl)piperidine S2_start Start: 2-Piperidinoethanol S2_react Chlorination with Thionyl Chloride S2_start->S2_react S2_remove Solvent Removal S2_react->S2_remove S2_recrystal Recrystallization S2_remove->S2_recrystal S2_product Product: 1-(2-Chloroethyl)piperidine HCl S2_recrystal->S2_product S3_react Williamson Ether Synthesis S3_start->S3_react S3_workup Work-up and Purification of Pitofenone Base S3_react->S3_workup S3_salt Salt Formation with HCl S3_workup->S3_salt S3_product Final Product: Pitofenone Hydrochloride S3_salt->S3_product

Caption: Generalized experimental workflow for Pitofenone synthesis.

References

Application Note: HPLC Method for Purity Analysis of 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 1-(2-Chloroethyl)piperidine hydrochloride. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The described reversed-phase HPLC method is designed to provide accurate and precise results, ensuring the quality and consistency of this critical starting material. The protocol includes instrument conditions, sample preparation, and system suitability requirements.

Introduction

This compound is a widely used building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a precursor for the synthesis of numerous drugs. The purity of this intermediate is crucial as impurities can be carried through subsequent synthetic steps, potentially affecting the safety and efficacy of the final API. A reliable analytical method to assess the purity of this compound is therefore essential for quality control in drug development and manufacturing. This application note provides a detailed protocol for a reversed-phase HPLC method suitable for this purpose.

Experimental Protocol

This method utilizes reversed-phase chromatography with UV detection to separate this compound from potential process-related impurities and degradation products.

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A base-deactivated C18 column (e.g., Agilent Zorbax SB-C18, Waters XBridge C18, or equivalent) with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is recommended to minimize peak tailing associated with the basic nature of the analyte.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), analytical grade

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard of known purity.

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Run Time 35 minutes

3. Solution Preparation

  • Diluent: A mixture of 50:50 (v/v) Water and Acetonitrile.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of about 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of about 0.1 mg/mL.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability test.

  • Once the system suitability criteria are met, inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and the Sample Solution in duplicate.

  • Record the chromatograms and integrate all peaks.

6. Calculation of Purity

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The results from the purity analysis should be summarized in a clear and concise table.

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Standarde.g., 10.5e.g., 5,000,000e.g., 5,050,000e.g., 99.0
Sample 1e.g., 10.5e.g., 4,950,000e.g., 5,000,000e.g., 99.0
Sample 2e.g., 10.6e.g., 4,800,000e.g., 4,900,000e.g., 98.0

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis.

HPLC_Workflow prep Sample and Standard Preparation analysis Inject Blank, Standard, and Sample Solutions prep->analysis system_prep HPLC System Preparation & Equilibration sst System Suitability Test (SST) system_prep->sst check_sst SST Criteria Met? sst->check_sst troubleshoot Troubleshoot System check_sst->troubleshoot No check_sst->analysis Yes troubleshoot->system_prep data_acq Data Acquisition (Chromatograms) analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc calc Purity Calculation (% Area) data_proc->calc report Final Report calc->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. The use of a base-deactivated C18 column and an acidic mobile phase ensures good peak shape and resolution from potential impurities. This method is suitable for routine quality control in pharmaceutical development and manufacturing environments. Method validation in accordance with ICH guidelines is recommended before implementation.

Application Notes and Protocols for the GC-MS Analysis of 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 1-(2-Chloroethyl)piperidine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the essential experimental protocols, data presentation, and expected outcomes for the identification, quantification, and impurity profiling of this compound, which is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its purity and the profile of any associated impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of this volatile and semi-volatile compound.

This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific laboratory instrumentation and matrices.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible GC-MS results. As 1-(2-Chloroethyl)piperidine is a hydrochloride salt, it is non-volatile and requires conversion to its free base form for GC analysis.

Materials:

  • This compound sample

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (1 M)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from solid):

    • Accurately weigh approximately 10 mg of the this compound sample into a centrifuge tube.

    • Add 1 mL of deionized water and vortex to dissolve.

    • Add 1 mL of 1 M sodium hydroxide solution to the tube to neutralize the hydrochloride and liberate the free base. The pH should be >10.

    • Add 2 mL of dichloromethane to the tube.

    • Vortex vigorously for 1 minute to extract the free base into the organic layer.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer (dichloromethane) to a clean autosampler vial.

    • Repeat the extraction step with an additional 2 mL of dichloromethane and combine the organic layers.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may be adjusted to optimize separation and detection for the specific instrument being used.

Parameter Recommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 80°C, hold for 2 minutesRamp: 15°C/min to 280°CHold: 5 minutes at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
MS DetectorQuadrupole
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation and Analysis

Qualitative Analysis

The identification of 1-(2-Chloroethyl)piperidine is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should exhibit a characteristic fragmentation pattern.

Table 1: Expected Retention Time and Mass Spectral Data

Compound Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
1-(2-Chloroethyl)piperidine~ 8.5147/149 (due to 35Cl/37Cl isotopes)112, 98, 84, 70, 55

Note: The retention time is an approximation and will vary depending on the specific GC system and conditions.

Quantitative Analysis

Quantification is performed by creating a calibration curve from the analysis of the working standards. The peak area of the target compound in the sample is then used to determine its concentration based on the calibration curve.

Table 2: Example Calibration Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50758,991
1001,520,345
Correlation Coefficient (r²) > 0.995
Impurity Profiling

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Unknown peaks in the chromatogram can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).

Table 3: Potential Impurities and their Characteristics

Potential Impurity Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Piperidine~ 3.28584, 70, 56
1,2-Dichloroethane~ 2.598/10062/64, 49/51
N-Vinylpiperidine~ 5.811196, 82, 68

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Water Sample->Dissolve Basify Add NaOH (aq) Dissolve->Basify Extract Extract with Dichloromethane Basify->Extract Collect Collect Organic Layer Extract->Collect Inject Inject into GC-MS Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Compound (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantify Compound (Calibration Curve) Identify->Quantify Impurities Profile Impurities Quantify->Impurities Report Generate Report Impurities->Report

GC-MS Analysis Workflow
Logical Relationships in Data Analysis

The following diagram outlines the logical steps involved in the data analysis process, from initial data acquisition to the final report.

Data_Analysis_Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis AcquireData Acquire Raw Data (Chromatogram & Spectra) CheckRT Compare Retention Time with Standard AcquireData->CheckRT CheckMS Compare Mass Spectrum with Standard & Library AcquireData->CheckMS ConfirmID Confirm Compound Identity CheckRT->ConfirmID CheckMS->ConfirmID CalCurve Generate Calibration Curve from Standards ConfirmID->CalCurve ImpurityAnalysis Impurity Profiling (Identify & Quantify Unknowns) ConfirmID->ImpurityAnalysis CalcConc Calculate Concentration in Sample CalCurve->CalcConc FinalReport Generate Final Report CalcConc->FinalReport ImpurityAnalysis->FinalReport

Step-by-step synthesis of raloxifene intermediate with 1-(2-Chloroethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a key intermediate of Raloxifene, a selective estrogen receptor modulator (SERM). The synthesis involves the preparation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride and its subsequent use in a Friedel-Crafts acylation reaction.

Introduction

Raloxifene is a crucial pharmaceutical agent used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its synthesis involves the construction of a substituted benzothiophene core, which is then acylated with a side chain bearing a piperidinyl ethoxy moiety. This protocol focuses on the preparation of the acylating agent, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, and its reaction with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to yield the direct precursor to Raloxifene.

Experimental Protocols

Part 1: Synthesis of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride

This procedure outlines the alkylation of a p-hydroxybenzoic acid derivative with 1-(2-chloroethyl)piperidine.

Materials:

  • Methyl p-hydroxybenzoate

  • 1-bromo-2-chloroethane (as a precursor to 1-(2-chloroethyl)piperidine in some routes) or 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K2CO3)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Alkylation: A mixture of methyl p-hydroxybenzoate, 1-bromo-2-chloroethane, and potassium carbonate is refluxed in acetone. This reaction yields methyl 4-(2-chloroethoxy)benzoate.

  • Piperidine Substitution: The resulting methyl 4-(2-chloroethoxy)benzoate is then reacted with piperidine to form methyl 4-[2-(1-piperidinyl)ethoxy]benzoate.

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in methanol.

  • Acidification: The reaction mixture is then acidified with hydrochloric acid to precipitate 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride.

Part 2: Synthesis of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride

  • Thionyl chloride (SOCl2)

  • Methylene dichloride (DCM)

  • Pyridine

Procedure:

  • To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene dichloride (400 mL) and pyridine (0.5 mL) at 25-35°C, add thionyl chloride (23.8 g, 0.20 mol) dropwise over 15-30 minutes under an argon atmosphere.

  • Stir the reaction mixture for 2 hours at 40-45°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under vacuum at 40°C to obtain the crude acid chloride hydrochloride salt.

Part 3: Friedel-Crafts Acylation to form the Raloxifene Intermediate

This final step involves the acylation of the benzothiophene core.

Materials:

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride

  • Anhydrous aluminum chloride (AlCl3)

  • Methylene dichloride (DCM)

Procedure:

  • Dissolve the crude 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in methylene dichloride (150 mL) and cool the solution to 0-10°C.

  • Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) to the solution.

  • Add anhydrous aluminum chloride (37.0 g, 0.28 mol) portion-wise over 30 minutes, maintaining the temperature between 0-10°C.

  • Allow the mixture to warm to 30°C and stir for 2 hours at 25-35°C.

  • The reaction progress can be monitored by TLC.[3]

  • Upon completion, the reaction is typically quenched, followed by workup and purification steps to isolate the desired intermediate, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone.

Data Presentation

StepReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Friedel-Crafts Acylation 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-(2-Chloro-ethoxy)-benzoyl chlorideAluminum chlorideDichloromethane0-52--[3]
Piperidine Substitution [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone, Piperidine-DMF80-854--[3]
Friedel-Crafts Acylation Compound 3, Compound 4Mo(CO)6Dichloromethane5395.299.1[4]
Friedel-Crafts Acylation Compound 3, Compound 4Mo(CO)61,2-dichloroethane10297.198.3[4]
Friedel-Crafts Acylation Compound 3, Compound 4Mo(CO)6Dichloromethane200.596.698.1[4]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis and Acylation p-Hydroxybenzoate p-Hydroxybenzoate Alkylated_Ester Methyl 4-(2-chloroethoxy)benzoate p-Hydroxybenzoate->Alkylated_Ester 1-bromo-2-chloroethane, K2CO3, Acetone Piperidinyl_Ester Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate Alkylated_Ester->Piperidinyl_Ester Piperidine Piperidinyl_Acid 4-[2-(1-piperidinyl)ethoxy]benzoic acid HCl Piperidinyl_Ester->Piperidinyl_Acid 1. NaOH, MeOH 2. HCl Acyl_Chloride 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride HCl Piperidinyl_Acid->Acyl_Chloride SOCl2, DCM Raloxifene_Intermediate [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl] [4-(2-piperidin-1-ylethoxy)phenyl]methanone Acyl_Chloride->Raloxifene_Intermediate AlCl3, DCM Benzothiophene_Core 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Benzothiophene_Core->Raloxifene_Intermediate

Caption: Synthetic pathway for the Raloxifene intermediate.

Experimental Workflow

Experimental_Workflow start Start prep_acyl_chloride Prepare 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride start->prep_acyl_chloride dissolve_acyl_chloride Dissolve acyl chloride in DCM and cool to 0-10°C prep_acyl_chloride->dissolve_acyl_chloride add_benzothiophene Add 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene dissolve_acyl_chloride->add_benzothiophene add_alcl3 Add anhydrous AlCl3 portion-wise add_benzothiophene->add_alcl3 reaction Stir at 25-35°C for 2h add_alcl3->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench reaction and perform aqueous workup monitoring->workup Reaction Complete purification Purify the crude product workup->purification end Obtain Raloxifene Intermediate purification->end

Caption: Experimental workflow for the Friedel-Crafts acylation step.

References

Application Notes and Protocols for the Derivatization of Primary Amines with 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the derivatization of primary amines using 1-(2-Chloroethyl)piperidine hydrochloride. This process, a cornerstone in medicinal chemistry, facilitates the introduction of the 2-(piperidin-1-yl)ethyl moiety onto a primary amine, a common structural motif in numerous pharmacologically active compounds. These application notes detail the reaction mechanism, comprehensive experimental protocols for both aliphatic and aromatic primary amines, and methods for the purification and characterization of the resulting secondary amine products.

Introduction

The N-alkylation of primary amines with this compound is a robust and versatile method for the synthesis of N-(2-(piperidin-1-yl)ethyl) substituted compounds. The piperidine ring is a key pharmacophore found in a wide array of pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. This compound serves as a readily available and reactive building block for introducing this valuable scaffold.

This derivatization is particularly relevant in drug development for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the synthesis of drugs such as the antitussive Cloperastine, the antispasmodic Pitofenone, and the selective estrogen receptor modulator Raloxifene.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile.

Reaction Principle and Mechanism

The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the chloroethyl group of 1-(2-Chloroethyl)piperidine. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.

Since the starting material is a hydrochloride salt and the reaction itself generates an equivalent of hydrochloric acid (HCl), the presence of a base is crucial. The base neutralizes the HCl, preventing the protonation of the primary amine nucleophile, which would otherwise render it unreactive.[4]

General Reaction Scheme:

Caption: General reaction scheme for the N-alkylation of a primary amine.

Experimental Protocols

The following protocols provide general procedures for the derivatization of aliphatic and aromatic primary amines. Optimization of reaction conditions such as temperature, reaction time, and choice of base and solvent may be necessary for specific substrates.

Protocol for Derivatization of Aliphatic Primary Amines

This protocol is based on established principles of nucleophilic substitution reactions for similar substrates.[4]

Materials:

  • This compound

  • Aliphatic primary amine

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aliphatic primary amine (1.0 eq), this compound (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq, optional).

  • Add a sufficient volume of DMF to dissolve the reactants (typically a concentration of 0.1-0.5 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted piperidine derivative.

Protocol for Derivatization of Aromatic Primary Amines (Anilines)

This protocol is adapted from procedures for the N-alkylation of anilines with similar chloroethylamines.[4]

Materials:

  • This compound

  • Substituted or unsubstituted aniline

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube or pressure vessel, combine the aniline (1.0 eq), this compound (1.2 eq), and DIPEA (3.0 eq) or K₂CO₃ (2.5 eq).

  • Add acetonitrile or DMF as the solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue via flash column chromatography to afford the desired product.

Data Presentation

The following table summarizes typical experimental conditions for the N-alkylation of amines with this compound, extrapolated from reactions with secondary amines and other nucleophiles. Yields are highly substrate-dependent.

Amine TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aliphatic (Primary)K₂CO₃DMF80 - 1004 - 2460 - 90
Aromatic (Primary)DIPEA / K₂CO₃ACN / DMF100 - 12012 - 4850 - 85
Secondary (e.g., Piperazine)K₂CO₃EthanolReflux4Not specified[5]

Experimental Workflow

The diagram below outlines the typical sequence of steps from reaction setup to product purification for the derivatization of a primary amine with this compound.

G Setup Reaction Setup (Amine, CEP-HCl, Base, Solvent) Reaction Heating and Stirring (Reaction Monitoring by TLC/LC-MS) Setup->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Workup Aqueous Workup (Extraction with Organic Solvent) Cooldown->Workup Drying Drying and Filtration Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical workflow for synthesis and purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive primary amine (protonated) - Insufficient temperature or reaction time - Low reactivity of the primary amine- Ensure sufficient amount of base is used (2.5-3.0 eq) - Increase temperature and/or reaction time - For poorly nucleophilic amines, consider using NaH as a stronger base in an aprotic solvent like DMF or THF. Add a catalytic amount of KI.
Formation of dialkylated product - Stoichiometry of reactants- Use a slight excess of the primary amine relative to this compound.
Difficult purification - Presence of unreacted starting materials or byproducts- Optimize the reaction to go to completion. - Adjust the polarity of the eluent system for column chromatography.

Conclusion

The derivatization of primary amines with this compound is a valuable synthetic transformation for accessing a diverse range of N-substituted piperidine-containing molecules. The protocols and data presented herein provide a comprehensive guide for researchers in the successful execution of this reaction, enabling the synthesis of key intermediates for drug discovery and development. Careful control of stoichiometry and reaction conditions is essential for achieving high yields and purity of the desired products.

References

Large-scale synthesis of 1-(2-Chloroethyl)piperidine hydrochloride for pharmaceutical use

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Large-Scale Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride for Pharmaceutical Use

Introduction

This compound (CAS No. 2008-75-5) is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure serves as a versatile building block for various therapeutic agents, including antihistamines like Clemastine, anti-inflammatory drugs, and anti-tumor agents such as Cyclophosphamide.[1][3] It is also a key precursor for pharmaceuticals such as fenpiverinium bromide, cloperastine, and pitofenone.[4][5] Given its importance, the development of a robust, scalable, and high-purity synthesis process is paramount for the pharmaceutical industry.[6] This document provides detailed protocols for the large-scale synthesis, purification, and quality control of this compound, intended for researchers, scientists, and drug development professionals. The primary synthesis route discussed involves the chlorination of 2-Piperidinoethanol using thionyl chloride.[6]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReferences
CAS Number 2008-75-5[4][5]
Molecular Formula C₇H₁₅Cl₂N[7]
Molecular Weight 184.11 g/mol [2][8]
Appearance Colorless to beige or white crystalline powder[4][9]
Melting Point 228-235 °C[8][10]
Solubility Soluble in water[8][9]

Synthesis Pathway and Mechanism

The most common and efficient synthesis of this compound involves a two-step process starting from piperidine, or a one-step process from 2-Piperidinoethanol. The latter is often preferred for its directness.

  • Formation of 2-Piperidinoethanol : Piperidine is reacted with 2-chloroethanol, typically in a solvent like toluene, to produce 2-Piperidinoethanol.[1][5]

  • Chlorination with Thionyl Chloride : The hydroxyl group of 2-Piperidinoethanol is subsequently replaced by a chlorine atom using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is typically performed in a solvent such as chloroform.[4][6] The reaction is exothermic and requires careful temperature control.[6] The final product precipitates as the hydrochloride salt.

The fundamental reaction is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group by thionyl chloride, which is then displaced by the chloride ion.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Piperidinoethanol

This protocol details the chlorination of 2-Piperidinoethanol (also known as N-hydroxyethylpiperidine).

Materials and Reagents:

  • 2-Piperidinoethanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (anhydrous)

  • Ethanol (for recrystallization)

  • Ice bath

Procedure:

  • In a suitable glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 2-Piperidinoethanol (e.g., 1 mole equivalent) in anhydrous chloroform (e.g., 2.5 mL per mL of starting material).[4][5]

  • Cool the reactor contents to 0-5 °C using an ice bath.[4][5]

  • Slowly add thionyl chloride (e.g., 1.1-1.2 mole equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.[6]

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.[4][5]

  • Maintain the reflux for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[4][5]

  • Upon completion, cool the mixture to room temperature. A crystalline precipitate of the product should form.[4][5]

  • Remove the solvent by distillation under reduced pressure to facilitate further precipitation.[4][5]

Protocol 2: Purification by Recrystallization

High purity (typically >99%) is essential for pharmaceutical intermediates.[6] Recrystallization is the standard method for purifying the crude product.

Materials and Reagents:

  • Crude this compound

  • Ethanol or Isopropanol[4][11]

  • Vacuum filtration apparatus

Procedure:

  • Transfer the crude solid product to a clean flask.

  • Add a minimal amount of a suitable solvent, such as ethanol, and heat the mixture gently until the solid completely dissolves.[4][5]

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.[11]

  • To maximize the yield, further cool the flask in an ice bath.[11]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[11]

  • Dry the purified product under a vacuum at a controlled temperature to remove residual solvent. The loss on drying should be minimal (e.g., <1.0%).

Data Summary

The following tables summarize key quantitative data related to the synthesis and quality control of the final product.

Table 1: Reaction Parameters and Yield
ParameterValueReferences
Starting Material 2-Piperidinoethanol[4][6]
Reagent Thionyl Chloride[4][5][6]
Solvent Chloroform[4][5]
Reaction Time 3 hours (reflux)[4][5]
Reported Yield 85%[4][5]
Table 2: Quality Specifications for Pharmaceutical Use
ParameterSpecificationReferences
Assay 98.0 - 102.0%
Purity Standard ≥99%[6]
Melting Point 228-235 °C[10]
Loss on Drying ≤ 1.0%
Appearance White to off-white crystalline powder[9]

Process Workflow and Diagrams

The logical flow of the synthesis and purification process is critical for scaling up production.

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow start_material 2-Piperidinoethanol in Chloroform reaction_step Reaction: 1. Cooled Addition (0-5 °C) 2. Reflux (3 hours) start_material->reaction_step reagent Thionyl Chloride (SOCl₂) reagent->reaction_step workup Solvent Removal (Reduced Pressure) reaction_step->workup crude_product Crude Product (Crystalline Solid) workup->crude_product purification Recrystallization (Ethanol) crude_product->purification final_product Purified 1-(2-Chloroethyl)piperidine HCl (>99% Purity) purification->final_product

Caption: Figure 1: Synthesis and Purification Workflow

Safety Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity : The compound is classified as fatal if swallowed.[7][8]

  • Corrosivity : It causes severe skin burns and eye damage.[7][8]

  • Handling : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Reagents : Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled with extreme care in an anhydrous environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction: The conversion of 2-piperidinoethanol to the final product may not have reached completion.- Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC-MS) to ensure the disappearance of the starting material. - Ensure the reaction is stirred efficiently and heated for a sufficient duration as per the protocol.
Suboptimal Temperature Control: The reaction of 2-piperidinoethanol with thionyl chloride is exothermic. Poor temperature control can lead to side reactions.- Add thionyl chloride dropwise to the solution of 2-piperidinoethanol while maintaining a low temperature using an ice bath.[1] - After the initial addition, allow the reaction to proceed at the temperature specified in the protocol (e.g., room temperature or reflux).
Moisture in Reagents or Glassware: Thionyl chloride reacts vigorously with water, which can consume the reagent and introduce impurities. The product is also hygroscopic.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Handle hygroscopic starting materials and the final product in a dry environment (e.g., under an inert atmosphere).
Presence of Impurities in the Final Product Unreacted 2-piperidinoethanol: The reaction may not have gone to completion, leaving residual starting material.- Increase the reaction time or slightly increase the molar ratio of thionyl chloride. - Purify the final product by recrystallization, typically from ethanol or an ethanol/ether mixture, to remove the more polar starting material.[1][2]
Formation of 1,2-dipiperidinoethane dihydrochloride: The product, 1-(2-Chloroethyl)piperidine, can react with the starting material, 2-piperidinoethanol, or another molecule of itself to form a dimeric impurity.- Use a slight excess of thionyl chloride to ensure all the 2-piperidinoethanol is converted to the desired product. - Maintain a low reaction temperature during the addition of thionyl chloride to minimize the rate of this side reaction. - Optimize the purification process, as the dimer will have different solubility properties than the desired product.
Product is a Gummy or Oily Solid Instead of Crystalline Powder Presence of Solvent Residues: Incomplete removal of the reaction solvent (e.g., chloroform, toluene) or the recrystallization solvent (ethanol).- Ensure the product is thoroughly dried under vacuum after filtration and recrystallization.
Hygroscopic Nature of the Product: The product has absorbed moisture from the atmosphere.- Handle the final product in a dry atmosphere (e.g., a glove box or under a stream of nitrogen). - Store the product in a tightly sealed container with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the reaction of 2-piperidinoethanol (also known as N-(2-hydroxyethyl)piperidine) with thionyl chloride (SOCl₂).[3] This reaction is typically carried out in a suitable solvent like chloroform or toluene.[1][4]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main potential side reactions include:

  • Incomplete reaction: Leaving unreacted 2-piperidinoethanol in the final product.

  • Dimerization: The formation of 1,2-dipiperidinoethane dihydrochloride through the reaction of the product with unreacted starting material or another molecule of the product.

  • Reactions with water: If moisture is present, thionyl chloride will be consumed, and other side products may form.

Q3: How can I control the exothermic reaction between 2-piperidinoethanol and thionyl chloride?

A3: It is crucial to control the reaction temperature, especially during the initial mixing of the reactants. This is typically achieved by dissolving the 2-piperidinoethanol in a solvent and adding the thionyl chloride dropwise while cooling the reaction vessel in an ice bath.[1]

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common purification method for this compound. Ethanol or a mixture of ethanol and diethyl ether are frequently used solvents for this purpose.[1][2]

Q5: My final product is off-white or yellowish. Is this normal, and how can I decolorize it?

A5: While the pure compound is a white to off-white crystalline solid, a slight discoloration can occur due to minor impurities. If the purity is not acceptable for your application, you can try to decolorize it by adding a small amount of activated charcoal to the solution during the recrystallization process, followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q6: How should I store this compound?

A6: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture.

Experimental Protocols

Synthesis of this compound from 2-Piperidinoethanol and Thionyl Chloride

Method 1: Using Chloroform as a Solvent

  • Dissolve 2-piperidinoethanol (1 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction for completion using a suitable analytical technique (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from absolute ethanol or an ethanol/ether mixture to obtain pure this compound.[1][2]

Method 2: Using Toluene as a Solvent

  • In a reaction flask, combine 2-piperidinoethanol (1 equivalent) and toluene.

  • Heat the mixture to approximately 75 °C.

  • Add thionyl chloride (a slight excess) dropwise to the heated solution.

  • After the addition, continue to reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration and wash it with a small amount of cold toluene.

  • Further purify the product by recrystallization from absolute ethanol.

Quantitative Data

Parameter Method 1 (Chloroform) Method 2 (Toluene) Reference
Yield ~85%~59-70%[1]
Melting Point 228-232 °C229-233 °C
Purity (Assay) >98%>98%

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Piperidinoethanol 2-Piperidinoethanol Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Chloroform) 2_Piperidinoethanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Target_Product 1-(2-Chloroethyl)piperidine hydrochloride Reaction_Vessel->Target_Product Main Reaction Side_Reactions Target_Product 1-(2-Chloroethyl)piperidine hydrochloride Dimer 1,2-dipiperidinoethane dihydrochloride Target_Product->Dimer Reacts with Starting Material/Self Starting_Material Unreacted 2-Piperidinoethanol Starting_Material->Dimer Moisture Moisture (H₂O) Degraded_SOCl2 Degraded Thionyl Chloride Moisture->Degraded_SOCl2 Reacts with Thionyl Chloride Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start Synthesis Analysis Analyze Product (Yield, Purity) Start->Analysis Success High Yield & Purity Analysis->Success Meets Specs Low_Yield Low Yield Analysis->Low_Yield Low Yield Impure_Product Impure Product Analysis->Impure_Product Impure Check_Temp Verify Temperature Control Check_Temp->Start Adjust Protocol Check_Moisture Check for Moisture Check_Moisture->Start Dry Reagents Optimize_Purification Optimize Recrystallization Optimize_Purification->Start Re-purify Low_Yield->Check_Temp Low_Yield->Check_Moisture Impure_Product->Optimize_Purification

References

Technical Support Center: Optimizing N-alkylation with 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of various nucleophiles with 1-(2-Chloroethyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the N-alkylation reaction with this compound?

A1: The base serves two critical functions in this reaction. First, it neutralizes the hydrochloride salt of the reagent, liberating the free and reactive 1-(2-chloroethyl)piperidine. Second, it scavenges the hydrochloric acid (HCl) that is generated as a byproduct during the nucleophilic substitution reaction. This is crucial because the generated HCl can protonate the nucleophile or the starting piperidine, rendering them unreactive and halting the reaction.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base is critical and depends on the nucleophilicity and stability of your substrate.[1]

  • For robust nucleophiles (e.g., primary/secondary amines, phenols): Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and effective.[2] They are cost-effective but may lead to slower reaction rates compared to stronger bases.[3]

  • For less reactive or sensitive substrates: A stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be beneficial.[1][4]

  • To avoid side reactions: Weaker bases like sodium bicarbonate (NaHCO₃) are sometimes preferred to minimize the formation of byproducts, although this may require longer reaction times or higher temperatures.[5]

Q3: What are the most common side products in this alkylation, and how can they be minimized?

A3: The most common side product is the formation of a quaternary ammonium salt. This occurs when the desired tertiary amine product is further alkylated by another molecule of 1-(2-chloroethyl)piperidine.[1] To minimize this:

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent. A 1:1 to 1.1:1 ratio of nucleophile to this compound is a good starting point.[4]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain its low concentration, reducing the likelihood of a second alkylation event.[4]

  • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can help control the rate of the over-alkylation reaction.[1]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a significant role in reactant solubility and reaction rate.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (ACN), and acetone are excellent choices.[3][4] They generally provide good solubility for the reactants and the inorganic bases commonly used.

  • Chlorinated Solvents: Dichloromethane (DCM) can also be used, particularly with organic bases like DIPEA.[6]

  • Protic Solvents: Alcohols like ethanol can be used, but they may compete with the nucleophile if the substrate is not sufficiently reactive.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently strong or insufficient amount of base: The reaction mixture is acidic, deactivating the nucleophile.[1] 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solubility of reactants: Reagents are not able to interact effectively in the solution.[7] 4. Poor leaving group: The chloride is not being displaced efficiently.1. Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃) or increase the equivalents of base to at least 2.5-3.0 to neutralize both the HCl salt and the generated HCl. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS for product formation and potential decomposition.[3] 3. Change to a more suitable solvent like DMF or ACN to ensure all reagents are fully dissolved.[7] 4. Add a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the chloride in situ to form the more reactive 1-(2-iodoethyl)piperidine, which will accelerate the reaction.
Formation of Quaternary Ammonium Salt Byproduct 1. High concentration of the alkylating agent. 2. Prolonged reaction time at elevated temperatures. [3]1. Use the nucleophile in slight excess or add the this compound portion-wise or via syringe pump.[4] 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature can also help.[3]
Product is Water-Soluble and Difficult to Extract The product is likely in its protonated (salt) form.During the aqueous work-up, neutralize the aqueous layer with a base like sodium carbonate or sodium bicarbonate to deprotonate the product, making it more soluble in organic solvents for extraction.
Reaction is Messy with Multiple Side Products 1. Reaction temperature is too high, leading to decomposition of starting materials or product. 2. The chosen base is reacting with the solvent or starting materials. 1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.[3] 2. Ensure the chosen base is compatible with the solvent and other reactants at the reaction temperature. For instance, strong bases can react with solvents like DMF at high temperatures.[3]

Data Presentation

Table 1: Representative Reaction Conditions for O-Alkylation of Phenols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PaeonolK₂CO₃ (3.0 eq.)AcetoneReflux12~70-80% (estimated)[8]
Substituted PhenolK₂CO₃ (1.0 eq.)MethanolRoom TempVaries60-99%[2]

Table 2: General Parameters for N-Alkylation of Amines

ParameterConditionRationale & Considerations
Stoichiometry Nucleophile:Alkylating Agent (1:1 to 1.1:1)Minimizes the formation of quaternary ammonium salts.[4]
Base K₂CO₃, DIPEA, TEA (2.5-3.0 eq.)Must be sufficient to neutralize the HCl salt and the HCl generated. The choice depends on substrate reactivity.[1]
Solvent ACN, DMF, AcetonePolar aprotic solvents are generally effective. Ensure all reactants are soluble.[7]
Temperature Room Temperature to 80°CSubstrate-dependent. Start at a lower temperature and increase if the reaction is slow.[3]
Catalyst (Optional) NaI or KI (0.1 eq.)Useful for accelerating the reaction, especially with the less reactive chloro-reagent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine with this compound.

Materials:

  • Secondary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Potassium Iodide (KI) (0.1 eq., optional)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.), potassium carbonate (2.5 eq.), and potassium iodide (0.1 eq.).

  • Add a sufficient volume of anhydrous ACN or DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).

  • Stir the suspension and add this compound (1.1 eq.) in one portion.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel if necessary.[9]

Protocol 2: O-Alkylation of a Phenol (based on Paeonol alkylation)

This protocol outlines the O-alkylation of a phenolic substrate.

Materials:

  • Phenolic compound (e.g., Paeonol) (1.0 eq.)

  • This compound (1.5 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Anhydrous Acetone

Procedure:

  • In a round-bottom flask, combine the phenolic compound (1.0 eq.) and potassium carbonate (3.0 eq.) in anhydrous acetone (to make a ~0.1 M solution).

  • Add this compound (1.5 eq.) to the suspension.

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and quench with water.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.[8]

Mandatory Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup Reaction Setup: - Add Nucleophile, Base, Solvent - Inert Atmosphere start->setup add_reagent Add 1-(2-Chloroethyl)piperidine Hydrochloride setup->add_reagent react Heat & Stir (e.g., 60-80°C) add_reagent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product end End product->end

Caption: General experimental workflow for N-alkylation.

troubleshooting_guide issue issue cause cause solution solution start Low Yield? base Base Issue? start->base temp Temp. Issue? start->temp solubility Solubility Issue? start->solubility add_base Increase Equivalents or Use Stronger Base base->add_base inc_temp Increase Temperature temp->inc_temp change_solvent Switch to DMF/ACN solubility->change_solvent

Caption: Troubleshooting decision tree for low reaction yield.

signaling_pathway cluster_membrane Cell Membrane drug Drug X (Synthesized via N-Alkylation) receptor GPCR Target drug->receptor Binds g_protein G-Protein Activation receptor->g_protein protein protein effect effect effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Therapeutic Effect second_messenger->cellular_response

Caption: Hypothetical signaling pathway of a drug synthesized.

References

Technical Support Center: Purifying 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 1-(2-Chloroethyl)piperidine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial or crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-piperidinoethanol, and byproducts from side reactions. Given that the compound is synthesized from 2-piperidinoethanol and thionyl chloride, residual starting material and potential sulfur-containing byproducts may be present.[1] Additionally, due to its hygroscopic nature, water can be a significant impurity.[2][3] Degradation products, such as those resulting from hydrolysis of the chloroethyl group, may also be present, especially if the material has been stored improperly.[2]

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most commonly cited and effective method for purifying this compound.[1][4] This technique is well-suited for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Suitable solvents for recrystallization of similar hydrochloride salts include ethanol, isopropanol, or a mixture of methanol and diethyl ether.[4] For a structurally related compound, 1-(2-chloroethyl)pyrrolidine hydrochloride, anhydrous ethanol was used successfully for recrystallization.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q4: My purified product is an oil and will not crystallize. What should I do?

A4: The presence of an oily product that fails to crystallize often indicates the presence of residual solvent or significant impurities.[4] Ensure that all solvents have been thoroughly removed under a high vacuum. If the product still remains an oil, further purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.[4]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying impurities.[6] A non-aqueous acid-base titration can also be used to determine the assay of the hydrochloride salt.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause Recommended Action
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. Alternatively, use a solvent mixture and adjust the ratio to decrease solubility. Placing the solution in an ice bath can help maximize crystal yield.[4]
Too much solvent was used during recrystallization.After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly. If no crystals form, you can try to carefully evaporate some of the solvent and cool again.
Product Appears Discolored Presence of colored impurities.Consider adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.
Inconsistent Melting Point The sample is still impure or contains residual solvent.Repeat the recrystallization process. Ensure the purified crystals are thoroughly dried under a vacuum to remove any remaining solvent. A broad melting point range typically indicates the presence of impurities.
Product Degrades During Purification The compound is sensitive to heat or incompatible with the chosen solvent.Avoid prolonged heating during recrystallization. Ensure the solvent is free of reactive impurities. This compound is incompatible with strong bases, so ensure the purification conditions are neutral or acidic.[2][3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general procedure for purifying this compound by recrystallization.

  • Solvent Selection: Begin by selecting a suitable solvent or solvent system. Good starting points are ethanol, isopropanol, or a mixture of methanol and diethyl ether.[4] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.[4]

  • Cooling and Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize the yield of crystals, the flask can be subsequently placed in an ice bath.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

Quantitative Data Summary for Recrystallization Solvents
Solvent/Solvent System Typical Temperature Range (°C) Expected Purity Notes
EthanolRoom Temperature to ~78°C>98%A commonly used and effective solvent for hydrochloride salts.[4]
IsopropanolRoom Temperature to ~82°C>98%Another good option for recrystallization.[4]
Methanol/Diethyl EtherRoom Temperature to ~40-60°C>98%The ratio can be adjusted to achieve optimal solubility characteristics.
Anhydrous EthanolRoom Temperature to ~78°C>99%Used for similar compounds and can be effective in preventing hydrolysis.[5]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Step cluster_analysis Quality Control cluster_final Final Product Crude Crude 1-(2-Chloroethyl)piperidine hydrochloride Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slowly Cool to Room Temperature & Ice Bath Dissolve->Cool Filter Vacuum Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Purity Assess Purity (HPLC, NMR) Dry->Purity Pure Pure 1-(2-Chloroethyl)piperidine hydrochloride (>99%) Purity->Pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree cluster_oiling Issue: Oily Product cluster_recovery Issue: Low Yield cluster_purity_issue Issue: Impure Product Start Problem During Purification Oiling Product Oils Out? Start->Oiling CheckSolvent Check for Residual Solvent (Dry under high vacuum) Oiling->CheckSolvent Yes LowYield Low Crystal Yield? Oiling->LowYield No StillOily Still Oily? CheckSolvent->StillOily StillOily->Start No, Resolved ColumnChrom Consider Column Chromatography StillOily->ColumnChrom Yes TooMuchSolvent Used Too Much Solvent? LowYield->TooMuchSolvent Yes WrongSolvent Compound Too Soluble? LowYield->WrongSolvent No Evaporate Carefully Evaporate Some Solvent TooMuchSolvent->Evaporate ChangeSolvent Choose a Less Solubilizing Solvent WrongSolvent->ChangeSolvent Yes Impure Product Still Impure? WrongSolvent->Impure No RepeatRecryst Repeat Recrystallization Impure->RepeatRecryst Yes Discolored Product Discolored? Impure->Discolored No Charcoal Use Activated Charcoal Discolored->Charcoal Yes

Caption: Troubleshooting decision tree for purification issues.

References

Managing exothermic reactions in the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic reaction during the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic reaction in the synthesis of this compound?

The primary cause of the strong exothermic reaction is the reaction between the hydroxyl group of an alcohol, such as 2-Piperidinoethanol, and thionyl chloride (SOCl₂). This reaction is highly reactive and releases a significant amount of heat.[1][2][3]

Q2: What are the potential hazards associated with an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel. This can cause the solvent to boil vigorously, potentially leading to a loss of containment, splashing of corrosive materials, and the release of toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3] Thionyl chloride itself is corrosive and toxic, and its vapors are a lachrymator.[3]

Q3: What are the recommended methods for controlling the temperature during the addition of thionyl chloride?

The most common method for controlling the temperature is the slow, dropwise addition of thionyl chloride to the solution of the starting material (e.g., 2-Piperidinoethanol) while cooling the reaction vessel in an ice bath.[1][4] This allows for the dissipation of heat as it is generated, preventing a dangerous temperature spike.

Q4: Can this synthesis be performed without a cooling bath?

While some procedures involve adding thionyl chloride at room temperature or even elevated temperatures, this is generally done after an initial controlled addition at a lower temperature or with very slow addition rates.[4][5] For laboratory-scale synthesis, initiating the reaction without a cooling bath is not recommended due to the high reactivity of thionyl chloride.[2][3][6]

Q5: What are the signs of a runaway reaction, and what should I do if one occurs?

Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden increase in pressure, vigorous and uncontrollable boiling of the solvent, and the evolution of large amounts of gas. If you suspect a runaway reaction, the immediate priority is personal safety. If it is safe to do so, remove the heating source (if any) and enhance cooling. However, the primary response should be to evacuate the immediate area and follow your institution's emergency procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid, uncontrolled temperature increase upon thionyl chloride addition. Thionyl chloride was added too quickly.Stop the addition immediately. Ensure the cooling bath is effectively cooling the reaction vessel. Resume addition at a much slower rate once the temperature is under control.
Inadequate cooling.Ensure the reaction flask is sufficiently submerged in the cooling bath (e.g., ice-water slurry). Stir the reaction mixture efficiently to ensure uniform temperature distribution.
Excessive fuming from the reaction vessel. The reaction is too vigorous, leading to the release of HCl and SO₂ gas.In addition to controlling the temperature, ensure the reaction is conducted in a well-ventilated fume hood. Consider using a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize acidic gases.
Reaction with moisture in the air.[3]Use dry glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[5]
Low yield of the final product. Incomplete reaction.Ensure the reaction is allowed to proceed for the recommended time after the addition of thionyl chloride, often with gentle heating or reflux.[4][5]
Loss of product during workup.Follow the purification protocol carefully. Recrystallization from a suitable solvent like ethanol is a common method for purification.[4]
Side reactions due to poor temperature control.Maintain the recommended temperature range throughout the addition of thionyl chloride to minimize the formation of byproducts.
Product is discolored or appears impure. The reaction temperature was too high, leading to decomposition or side reactions.Improve temperature control during the synthesis.
Inadequate purification.Ensure thorough recrystallization of the crude product to remove impurities.[4]

Experimental Protocols

Synthesis of this compound from 2-Piperidinoethanol

This protocol is a generalized procedure based on common laboratory methods.[1][4]

Materials:

  • 2-Piperidinoethanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (or another suitable solvent)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Piperidinoethanol in chloroform.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to reflux for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion.[4]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Recrystallize the resulting solid residue from absolute ethanol to obtain the purified this compound.[4]

Quantitative Data Summary

Parameter Value Source
Yield 59.2% - 85%[4]
Melting Point 229-233 °C[4]
Purity >99% (after recrystallization)[1]

Visualizations

Exothermic_Reaction_Management Workflow for Managing Exothermic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Logic start Start setup Set up reaction vessel (flask, stirrer, dropping funnel) in a fume hood start->setup dissolve Dissolve 2-Piperidinoethanol in a suitable solvent (e.g., Chloroform) setup->dissolve cool Cool the reaction vessel in an ice bath dissolve->cool add_socl2 Slowly add Thionyl Chloride dropwise while monitoring temperature cool->add_socl2 warm Allow to warm to room temperature add_socl2->warm temp_spike Temperature Spike? add_socl2->temp_spike reflux Heat to reflux for 2-3 hours warm->reflux cool_down Cool to room temperature reflux->cool_down evaporate Remove solvent under reduced pressure cool_down->evaporate recrystallize Recrystallize the crude product from ethanol evaporate->recrystallize end Obtain Pure Product recrystallize->end temp_spike->warm No slow_addition Stop addition! Enhance cooling. Resume at a slower rate. temp_spike->slow_addition Yes

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway Key Reaction and Safety Considerations reactant1 2-Piperidinoethanol reaction Exothermic Reaction reactant1->reaction reactant2 Thionyl Chloride (SOCl₂) reactant2->reaction product This compound reaction->product byproduct1 Sulfur Dioxide (SO₂) reaction->byproduct1 byproduct2 Hydrogen Chloride (HCl) reaction->byproduct2 control4 Fume Hood byproduct1->control4 contained by byproduct2->control4 contained by control1 Slow Addition control1->reaction controls control2 Cooling (Ice Bath) control2->reaction controls control3 Inert Atmosphere control3->reaction prevents side reactions

Caption: Key reaction pathway and safety controls.

References

Technical Support Center: Purification of Synthesized Products from 2-Piperidinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-piperidinoethanol from their synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-piperidinoethanol that are relevant for its removal?

A1: Understanding the physical properties of 2-piperidinoethanol is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReferences
Appearance White to pale yellow crystalline low melting solid or colorless to light brown clear liquid.[1][2]
Molecular Weight 129.2 g/mol [2][3]
Boiling Point 234 °C at 760 mmHg[1][2]
Melting Point 38-40 °C[2][4]
Solubility Very soluble in water.[1][3] Soluble in organic solvents like chloroform, methanol, and alcohol.[2][3]
pKa ~15.15 (predicted for the hydroxyl proton)[2][5]

Q2: How can I remove water-soluble 2-piperidinoethanol from my organic product?

A2: Due to its high water solubility, an aqueous wash or an acid-base extraction are effective methods for removing 2-piperidinoethanol from a reaction mixture dissolved in an organic solvent.

Q3: What is the principle behind using acid-base extraction to remove 2-piperidinoethanol?

A3: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their different acid-base properties.[6] 2-Piperidinoethanol possesses a basic piperidine nitrogen. By washing the organic reaction mixture with an aqueous acidic solution (e.g., dilute HCl), the basic nitrogen of 2-piperidinoethanol is protonated, forming a water-soluble salt. This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your desired product.

Q4: My desired product is also basic. Can I still use acid-base extraction?

A4: If your product is also basic, a simple acid wash will not be selective. In this scenario, other purification methods such as column chromatography or distillation should be considered.

Q5: When is distillation a suitable method for removing 2-piperidinoethanol?

A5: Distillation is a viable purification technique when there is a significant difference in the boiling points between your desired product and 2-piperidinoethanol (Boiling Point: 234 °C).[1][2] If your product has a much lower or higher boiling point, fractional distillation under atmospheric or reduced pressure can effectively separate the components. This method is particularly useful for large-scale purifications.

Q6: Can I use recrystallization to purify my solid product from 2-piperidinoethanol?

A6: Yes, recrystallization can be an effective method if your desired product is a solid with different solubility characteristics than 2-piperidinoethanol. The principle of recrystallization relies on the higher solubility of a compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals.[7][8] Since 2-piperidinoethanol is a low melting solid, it may remain in the mother liquor as an impurity upon cooling.

Troubleshooting Guides

Issue 1: Emulsion formation during acid-base extraction.

Cause: High concentration of reactants, vigorous shaking, or the presence of surfactants can lead to the formation of an emulsion, which is a stable mixture of two immiscible liquids.

Solution:

  • Break the emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

  • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: In some cases, filtering the mixture through a pad of celite can help break the emulsion.

Issue 2: Product loss during aqueous washes.

Cause: If your product has some water solubility, it may partition into the aqueous layer along with the 2-piperidinoethanol, leading to a lower yield.

Solution:

  • Back-extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Minimize water volume: Use the minimum amount of aqueous solution necessary for the extraction.

  • Use brine: Washing with brine instead of deionized water can decrease the solubility of some organic compounds in the aqueous phase.

Issue 3: Incomplete removal of 2-piperidinoethanol by extraction.

Cause: Insufficient mixing, incorrect pH of the aqueous wash, or an insufficient volume of the aqueous phase can lead to incomplete removal.

Solution:

  • Ensure proper mixing: Shake the separatory funnel for a sufficient amount of time to allow for complete partitioning.

  • Check pH: Ensure the aqueous acidic solution is acidic enough to fully protonate the 2-piperidinoethanol.

  • Repeat the extraction: Perform multiple extractions with smaller volumes of the aqueous solution for a more efficient removal.

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol outlines the general steps for removing 2-piperidinoethanol from a reaction mixture in an organic solvent.

AcidBaseExtraction cluster_workflow Acid-Base Extraction Workflow start Dissolve crude reaction mixture in an immiscible organic solvent add_acid Add dilute aqueous acid (e.g., 1M HCl) to the separatory funnel start->add_acid shake Stopper and gently invert the funnel multiple times to mix the layers add_acid->shake separate Allow layers to separate and drain the lower aqueous layer shake->separate repeat_wash Repeat the acid wash 1-2 more times separate->repeat_wash Collect aqueous layers wash_brine Wash the organic layer with brine repeat_wash->wash_brine dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4) wash_brine->dry filter_concentrate Filter and concentrate the organic layer to obtain the purified product dry->filter_concentrate end Purified Product filter_concentrate->end

Caption: A generalized workflow for the removal of 2-piperidinoethanol using acid-base extraction.

Protocol 2: Decision-Making for Purification Strategy

This diagram provides a logical approach to selecting the most suitable purification method.

PurificationDecision start Is the product soluble in an organic solvent immiscible with water? is_product_basic Is the product basic? start->is_product_basic Yes is_product_solid Is the product a solid? start->is_product_solid No acid_extraction Perform Acid-Base Extraction is_product_basic->acid_extraction No consider_other Consider other methods is_product_basic->consider_other Yes recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes distillation Consider Distillation based on boiling point difference is_product_solid->distillation No

Caption: A decision tree to guide the selection of an appropriate purification method.

References

Stability issues of 1-(2-Chloroethyl)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1-(2-Chloroethyl)piperidine hydrochloride in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from moisture as it is hygroscopic.[1][3][4] For long-term storage, consider placing the sealed container inside a desiccator.[3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and bases.[1][4] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.

Q3: What is the primary degradation pathway for this compound in solution?

A3: The primary degradation pathway is believed to be an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[1][5] This intermediate is susceptible to attack by nucleophiles, such as water, leading to hydrolysis and the formation of byproducts.

Q4: How does the hygroscopic nature of this compound affect its stability in solution?

A4: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[1][3] This absorbed water can accelerate degradation, particularly through hydrolysis of the chloroethyl group, especially when the compound is dissolved.[1]

Q5: What are the visual signs that the solid compound has absorbed moisture?

A5: The most common visual sign of moisture absorption is the formation of clumps or the caking of the powder.[3] An initially free-flowing crystalline powder may become sticky or form a solid mass.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results (e.g., variable reaction yields). Degradation of the starting material due to improper storage or handling.[1][3]Verify the purity of the this compound using an appropriate analytical method such as HPLC. If degradation is confirmed, use a fresh, properly stored batch of the compound. Handle the compound in a controlled, dry atmosphere (e.g., glovebox or under inert gas) to minimize moisture exposure during weighing and transfer.[3]
Formation of unexpected byproducts in reactions. Use of a degraded starting material containing impurities.[1] The reactive aziridinium ion intermediate may have reacted with other nucleophiles present in the reaction mixture.Characterize the unexpected byproducts to understand the impurity profile. Implement routine quality control checks on incoming batches of this compound. Consider the possibility of the intermediate reacting with your solvent or other reagents and adjust reaction conditions accordingly.
Difficulty in dissolving the compound or changes in solubility. The compound may have absorbed a significant amount of moisture, changing its physical properties.[3]For non-critical applications, you may try drying the material under a high vacuum. For sensitive applications, it is highly recommended to use a new, unopened container of the compound.[3]
pH of the solution changes over time. Degradation of the compound can lead to the formation of acidic byproducts, such as hydrochloric acid from hydrolysis.Prepare solutions fresh and use them promptly. If the solution needs to be stored, even for a short period, keep it at a low temperature (e.g., 2-8 °C) and protected from light. Buffer the solution to an optimal pH if compatible with the experimental setup.

Degradation Pathway and Experimental Workflow

The primary degradation of this compound in aqueous solution involves the formation of a reactive aziridinium ion, which is then subject to nucleophilic attack by water.

G Figure 1. Degradation Pathway of this compound A 1-(2-Chloroethyl)piperidine (in solution) B Intramolecular Cyclization A->B Spontaneous C Aziridinium Ion (Reactive Intermediate) B->C D Nucleophilic Attack by Water (Hydrolysis) C->D E 1-(2-Hydroxyethyl)piperidine (Degradation Product) D->E G Figure 2. Experimental Workflow for Stability Assessment A 1. Solution Preparation (e.g., in water or buffer at known concentration) B 2. Stress Conditions (e.g., different pH, temperature, light exposure) A->B C 3. Time-Point Sampling (e.g., 0, 2, 4, 8, 24 hours) B->C D 4. Sample Analysis (e.g., Stability-Indicating HPLC-UV) C->D E 5. Data Analysis (Quantify parent compound and degradation products) D->E F 6. Stability Profile Generation E->F

References

Validation & Comparative

A Comparative Guide to Purity Validation of 1-(2-Chloroethyl)piperidine hydrochloride by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of titration-based methods for validating the purity of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We present experimental protocols and comparative data for the widely used non-aqueous acid-base titration and an alternative method, argentometric titration, alongside a brief discussion of chromatographic techniques.

Introduction

This compound (CEPH) is a critical building block in pharmaceutical manufacturing. Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Titration offers a robust, cost-effective, and accurate method for routine quality control of CEPH. This guide compares the primary titration method with an alternative and discusses their suitability for different analytical needs.

Methods Overview

The purity of this compound is typically assessed by determining the percentage of the active substance. The two main titrimetric approaches are:

  • Non-Aqueous Acid-Base Titration: This is the most common method, assaying the basic piperidine nitrogen after freeing it from its hydrochloride salt.

  • Argentometric Titration: This method quantifies the ionic chloride content of the hydrochloride salt.

For a comprehensive purity profile, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to identify and quantify specific impurities.

Experimental Protocols

Protocol 1: Non-Aqueous Acid-Base Titration

This method determines the total basic amine content.

Reagents and Equipment:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Acetic anhydride

  • Crystal violet indicator solution

  • Potassium hydrogen phthalate (primary standard)

  • Analytical balance

  • Burette (10 mL or 25 mL)

  • Magnetic stirrer

Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.16 g of dried potassium hydrogen phthalate.

    • Dissolve in 20 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.3 g of this compound into a 100 mL beaker.

    • Dissolve the sample in 25 mL of glacial acetic acid.

    • Add 5 mL of acetic anhydride.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint.

  • Calculation:

    Where:

    • V = Volume of perchloric acid consumed (mL)

    • M = Molarity of perchloric acid

    • W = Weight of the sample (g)

    • 184.11 = Molecular weight of this compound

Protocol 2: Argentometric Titration (Mohr's Method)

This method determines the percentage of ionic chloride.

Reagents and Equipment:

  • 0.1 M Silver nitrate solution

  • Potassium chromate indicator solution (5% w/v)

  • Sodium chloride (primary standard)

  • Deionized water

  • Analytical balance

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer

Procedure:

  • Standardization of 0.1 M Silver Nitrate:

    • Accurately weigh approximately 0.1 g of dried sodium chloride.

    • Dissolve in 50 mL of deionized water.

    • Add 1 mL of potassium chromate indicator.

    • Titrate with the 0.1 M silver nitrate solution until a faint, permanent reddish-brown precipitate is formed.

    • Calculate the molarity of the silver nitrate solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.4 g of this compound into a 250 mL conical flask.

    • Dissolve in 50 mL of deionized water.

    • Add 1 mL of potassium chromate indicator.

    • Titrate with the standardized 0.1 M silver nitrate solution to the same endpoint.

  • Calculation:

    Where:

    • V = Volume of silver nitrate consumed (mL)

    • M = Molarity of silver nitrate

    • W = Weight of the sample (g)

    • 35.45 = Atomic weight of chlorine

Comparative Data

The following table summarizes hypothetical results from the analysis of a single batch of this compound using different methods.

ParameterNon-Aqueous TitrationArgentometric TitrationHPLC-UVGC-MS
Principle Acid-Base NeutralizationPrecipitationChromatographyChromatography/Mass Spec
Determines Total Basic AmineIonic ChloridePurity & ImpuritiesVolatile Impurities
Assay Value (%) 99.2%19.1% (Ionic Cl)99.3% (Main Peak)N/A
Precision (RSD) < 0.5%< 0.5%< 1.0%< 2.0%
Selectivity ModerateModerateHighHigh
Throughput HighHighModerateLow
Cost/Sample LowLowHighVery High

Theoretical ionic chloride content in pure this compound is approximately 19.25%.

Visualizing the Workflows

The following diagrams illustrate the experimental workflow for the titration methods and the logical comparison between the analytical techniques.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with Standardized Titrant indicator->titrate endpoint Detect Endpoint (Color Change) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Experimental workflow for titration-based purity validation.

Method_Comparison Purity_Validation Purity Validation of CEPH Titration Titrimetric Methods Purity_Validation->Titration Chromatography Chromatographic Methods Purity_Validation->Chromatography NonAqueous Non-Aqueous Titration (Assay of Amine) Titration->NonAqueous Argentometric Argentometric Titration (Assay of Chloride) Titration->Argentometric HPLC HPLC (Impurity Profile) Chromatography->HPLC GC GC-MS (Volatile Impurities) Chromatography->GC

Caption: Comparison of analytical methods for purity validation.

Discussion

Non-aqueous acid-base titration is the preferred method for routine purity assessment of this compound. It is rapid, precise, and directly measures the active amine moiety. Its main limitation is that it is not specific and will titrate other basic impurities if present.

Argentometric titration provides an orthogonal method by quantifying the hydrochloride counter-ion. A result consistent with the theoretical value (19.25%) provides strong evidence of the salt's integrity. Discrepancies between the non-aqueous and argentometric results can indicate the presence of other salts or impurities.

Chromatographic methods (HPLC, GC-MS) are essential for a complete purity profile.[1] While more resource-intensive, they offer high selectivity and are capable of separating and quantifying individual impurities, including starting materials, by-products, and degradation products. These methods are crucial during process development, for stability studies, and for release testing of GMP-grade material.

Conclusion

For routine quality control and purity validation of this compound, non-aqueous acid-base titration is a highly suitable method due to its accuracy, precision, and efficiency. Argentometric titration serves as an excellent complementary technique to confirm the salt's composition. For comprehensive impurity profiling and in-depth quality assessment, chromatographic methods such as HPLC and GC-MS are indispensable. The choice of method should be guided by the specific analytical requirements, the stage of development, and regulatory expectations.

References

Navigating the Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of key pharmaceutical intermediates is paramount. 1-(2-Chloroethyl)piperidine hydrochloride is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including cloperastine, fenpiverinium bromide, and pitofenone.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this intermediate, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

The purity of this compound is a critical factor, with a 99% standard being common for pharmaceutical applications to ensure process consistency and minimize impurities in the final API.[3] This guide will explore two main synthetic pathways, detailing their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

The two predominant methods for the synthesis of this compound are the chlorination of 2-piperidinoethanol and a one-pot synthesis from piperidine. The choice between these routes often depends on factors such as starting material availability, desired yield and purity, and operational simplicity.

Synthetic RouteKey ReactantsSolventReported YieldPurityKey AdvantagesKey Disadvantages
Route 1: Chlorination of 2-Piperidinoethanol 2-Piperidinoethanol, Thionyl chlorideChloroform85%[1][4]>98%High yield, well-established procedureRequires isolation of the intermediate 2-piperidinoethanol
Route 2: One-Pot Synthesis from Piperidine Piperidine, 2-Chloroethanol, Thionyl chlorideToluene59.2%[4]Not explicitly statedStreamlined process, avoids intermediate isolationLower reported yield compared to Route 1

Experimental Protocols

Route 1: Chlorination of 2-Piperidinoethanol

This is a widely adopted and well-documented method for producing this compound with high yield and purity.

Procedure:

  • Dissolve 2-Piperidinoethanol (5 mL) in chloroform (12.5 mL).[1][3][4]

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (3.4 mL) dropwise while maintaining the low temperature to control the exothermic reaction.[1][3][4]

  • After the addition is complete, slowly heat the mixture to reflux and maintain for 3 hours.[1][4]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure, which should result in the precipitation of a large number of crystals.[1][4]

  • Purify the crude product by recrystallization from ethanol to obtain the final product.[1][4] An 85% yield has been reported for this method.[1][4]

Route 2: One-Pot Synthesis from Piperidine

This method offers a more streamlined approach by beginning with piperidine and proceeding to the final product without isolating the intermediate alcohol.

Procedure:

  • In a reaction flask, combine piperidine (170 g, 2 mol), 2-chloroethanol (67 mL, 1 mol), and toluene (200 mL).[4]

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction to room temperature and filter the solid that has formed. Wash the filter cake with toluene (20 mL).[4]

  • Control the temperature of the filtrate to approximately 75°C and add thionyl chloride (200 mL) dropwise.[4]

  • After the addition, reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and concentrate to dryness under reduced pressure.

  • Recrystallize the residue from absolute ethanol to yield the final product. A yield of 59.2% has been reported for this process.[4]

Visualizing the Synthetic Pathways

To further elucidate the decision-making process and the experimental workflow, the following diagrams are provided.

Decision Logic for Synthetic Route Selection A Starting Material Availability B 2-Piperidinoethanol Readily Available A->B Yes C Piperidine Readily Available A->C No D Primary Goal: Maximize Yield B->D F Primary Goal: Streamlined Process C->F E Route 1: Chlorination of 2-Piperidinoethanol D->E Yes G Route 2: One-Pot Synthesis F->G Yes

Caption: Synthetic Route Selection Logic.

Experimental Workflow: Route 1 A Dissolve 2-Piperidinoethanol in Chloroform B Cool in Ice Bath A->B C Add Thionyl Chloride Dropwise B->C D Reflux for 3 Hours C->D E Cool to Room Temperature D->E F Remove Solvent (Reduced Pressure) E->F G Recrystallize from Ethanol F->G H Final Product G->H

Caption: Workflow for Route 1 Synthesis.

Experimental Workflow: Route 2 A React Piperidine and 2-Chloroethanol in Toluene B Reflux for 3 Hours A->B C Cool and Filter B->C D Heat Filtrate to 75°C C->D E Add Thionyl Chloride Dropwise D->E F Reflux for 2 Hours E->F G Cool and Concentrate F->G H Recrystallize from Ethanol G->H I Final Product H->I

Caption: Workflow for Route 2 Synthesis.

References

A Comparative Guide to the Purity of Commercially Available 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this reagent is critical to ensure the quality, safety, and efficacy of the final drug product. This document outlines the typical purity grades available from major suppliers, details the analytical methods for independent verification, and discusses potential impurities that may be present.

Purity Comparison of Commercial Grades

While a direct head-to-head comparison of all commercially available this compound is challenging due to the proprietary nature of impurity profiles, a review of product specifications from major chemical suppliers provides a general overview of the available purity grades. Most suppliers offer this compound with a purity of 98% or higher.

SupplierStated PurityMethod of Analysis
Sigma-Aldrich 98%[1]Not specified on the main product page, but typically determined by titration or chromatography.
Thermo Fisher Scientific ≥97.5% to ≤102.5%[2]Non-aqueous acid-base titration
TCI Chemicals >98.0%Titration
SD Fine-Chem 98.0 - 102.0%Non-aqueous Titration

Note: The purity values stated by suppliers are often determined by a specific method, such as non-aqueous titration, which measures the total base content and may not fully account for organic impurities. For a comprehensive understanding of purity, orthogonal analytical methods such as chromatography are recommended.

Potential Impurities

The most common synthesis route for this compound involves the reaction of 2-piperidinoethanol with thionyl chloride.[3] This process can lead to several potential impurities:

  • Unreacted Starting Materials:

    • 2-Piperidinoethanol

  • By-products from the Chlorination Reaction:

    • Over-chlorinated species

    • Elimination products

  • Residual Solvents:

    • Solvents used in the reaction and purification steps (e.g., chloroform, ethanol).

A thorough analytical assessment should aim to identify and quantify these potential impurities to ensure the suitability of the reagent for its intended use.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, the following analytical methods are recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of the main component and non-volatile organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the detection of residual solvents and other volatile organic impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.

Assay by Non-Aqueous Acid-Base Titration

This is a common method for determining the overall purity of the hydrochloride salt.

  • Apparatus: A potentiometer with a suitable electrode system.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure: Accurately weigh the sample and dissolve it in glacial acetic acid. Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.

Visualizing Experimental and Synthetic Pathways

To aid in the understanding of the analytical workflow and the relevance of this compound in pharmaceutical synthesis, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation sample Commercial 1-(2-Chloroethyl)piperidine HCl weigh Accurate Weighing sample->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve titration Non-Aqueous Titration (Assay) weigh->titration hplc HPLC Analysis (Non-volatile impurities) dissolve->hplc gcms GC-MS Analysis (Volatile impurities/Residual solvents) dissolve->gcms purity_calc Purity Calculation hplc->purity_calc impurity_id Impurity Identification & Quantification gcms->impurity_id titration->purity_calc

Caption: Workflow for the comprehensive purity analysis of this compound.

This compound is a crucial building block in the synthesis of the selective estrogen receptor modulator (SERM), Raloxifene. The purity of this starting material directly impacts the impurity profile of the final API.

raloxifene_synthesis Synthesis of Raloxifene Intermediate reagent1 4-Hydroxybenzoic acid intermediate1 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid reagent1->intermediate1 + reagent2 1-(2-Chloroethyl)piperidine HCl reagent2->intermediate1 intermediate2 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride intermediate1->intermediate2 + reagent3 Thionyl Chloride reagent3->intermediate2 raloxifene_precursor Raloxifene Precursor intermediate2->raloxifene_precursor + (Friedel-Crafts Acylation) reagent4 6-Methoxy-2-(4-methoxyphenyl)benzothiophene reagent4->raloxifene_precursor

Caption: Role of 1-(2-Chloroethyl)piperidine HCl in Raloxifene synthesis.

Conclusion

For researchers and professionals in drug development, ensuring the purity of starting materials like this compound is paramount. While commercial suppliers provide products with high stated purity, it is advisable to perform independent verification using a combination of analytical techniques. The experimental protocols and information on potential impurities provided in this guide serve as a valuable resource for quality assessment and supplier qualification. The use of high-purity intermediates is a critical step in the production of safe and effective pharmaceuticals.

References

A Comparative Guide to Base Performance in Reactions with 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of various nucleophiles with 1-(2-Chloroethyl)piperidine hydrochloride is a fundamental transformation in the synthesis of a wide range of pharmaceutically active compounds. The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and the formation of byproducts. This guide provides an objective comparison of the performance of commonly used bases in these reactions, supported by experimental data and detailed protocols to aid in the selection of optimal reaction conditions.

Executive Summary

The selection of a suitable base for the N-alkylation reaction with this compound is crucial for maximizing product yield and minimizing side reactions. This guide compares the performance of inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) with organic bases like triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA). While specific comparative studies for this compound are limited in publicly available literature, data from analogous reactions with 1-(2-chloroethyl)piperazine hydrochloride and general principles of N-alkylation of piperidines provide valuable insights.

Generally, weaker inorganic bases like potassium carbonate offer a good balance of reactivity and selectivity, often leading to high yields with minimal side products. Stronger bases, both inorganic (NaOH) and organic (Et₃N, DIPEA), can accelerate the reaction rate but may also promote the formation of undesired byproducts if not carefully controlled. The choice of base is also intrinsically linked to the solvent and the nature of the nucleophile.

Performance Comparison of Bases

The following table summarizes the performance of different bases in N-alkylation reactions involving this compound and its close analog, 1-(2-chloroethyl)piperazine hydrochloride. The data presented is a compilation from various sources and represents typical ranges. Actual results may vary depending on the specific substrate, solvent, and reaction conditions.

BaseTypical Solvent(s)Typical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Considerations
Potassium Carbonate (K₂CO₃) Acetonitrile, DMF25 - 1004 - 2475 - 95A cost-effective and mild base. Generally provides clean reactions with high yields. Reaction rates can be slower compared to stronger bases.[1][2][3]
Triethylamine (Et₃N) Dichloromethane, Acetonitrile0 - 603 - 1270 - 90A common and effective organic base that can accelerate the reaction. Can form triethylammonium chloride salt which may precipitate.[2]
Sodium Hydroxide (NaOH) Water, Ethanol25 - 502 - 865 - 88A strong and inexpensive inorganic base, particularly useful in aqueous or alcoholic solvents. Can promote side reactions, such as hydrolysis of sensitive functional groups, if not properly controlled.[2]
N,N-Diisopropylethylamine (DIPEA) Acetonitrile, DMF, Dichloromethane25 - 802 - 1270 - 90A non-nucleophilic, sterically hindered organic base. Useful for preventing side reactions with the base itself. It is more expensive than other bases.[3][4]

Reaction Mechanism and Experimental Workflow

The fundamental reaction is a bimolecular nucleophilic substitution (SN2). The nucleophile attacks the carbon atom of the chloroethyl group, displacing the chloride ion. The base plays a crucial role in neutralizing the hydrochloric acid that is either present in the starting material or generated during the reaction, thereby preventing the protonation and deactivation of the nucleophile.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products 1_2_Chloroethyl_piperidine 1-(2-Chloroethyl)piperidine Nucleophile Nucleophile (Nu-H) TS [Nu---CH2---Cl]δ- Nucleophile->TS Base Base Salt Base-H⁺Cl⁻ Base->Salt Product N-substituted piperidine TS->Product

Figure 1: Generalized SN2 reaction mechanism for the N-alkylation of a nucleophile with 1-(2-Chloroethyl)piperidine.

A typical experimental workflow for this type of reaction is outlined below.

Experimental_Workflow A Reaction Setup: - 1-(2-Chloroethyl)piperidine HCl - Nucleophile - Base - Solvent B Reaction Progress Monitoring (TLC, LC-MS) A->B C Work-up: - Quenching - Extraction B->C D Purification: - Column Chromatography - Recrystallization C->D E Product Characterization (NMR, MS) D->E

Figure 2: A typical experimental workflow for the synthesis and purification of N-substituted piperidines.

Detailed Experimental Protocols

The following are representative experimental protocols for the N-alkylation of a nucleophile with this compound using different bases.

Protocol 1: N-Alkylation using Potassium Carbonate

This protocol is a general method for the N-alkylation of a primary or secondary amine with this compound.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.0 - 1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Potassium iodide (KI) (0.1 eq, optional catalyst)

    • N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Water

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the amine nucleophile, potassium carbonate, and optional potassium iodide.

    • Add a sufficient volume of DMF or acetonitrile to dissolve the reactants (a concentration of 0.1-0.5 M is typical).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Triethylamine

This protocol is suitable for N-alkylation reactions that proceed at or below room temperature.

  • Materials:

    • This compound (1.1 eq)

    • Amine nucleophile (1.0 eq)

    • Triethylamine (Et₃N) (2.2 eq)

    • Dichloromethane (DCM) or Acetonitrile

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine nucleophile and this compound in DCM or acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Protocol 3: N-Alkylation using Sodium Hydroxide

This protocol is often used when the reaction is performed in an aqueous or alcoholic solvent.

  • Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., a phenol or thiol) (1.1 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Water, Ethanol, or a mixture

    • Organic solvent for extraction (e.g., ethyl acetate, DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the nucleophile in the chosen solvent system.

    • Add the sodium hydroxide and stir until it dissolves.

    • Add this compound to the reaction mixture.

    • Stir the reaction at a temperature between 25-50 °C for 2-8 hours, monitoring its progress.

    • After completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) if necessary.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product as needed.

Protocol 4: N-Alkylation using N,N-Diisopropylethylamine (DIPEA)

This protocol is beneficial when working with sensitive substrates where a non-nucleophilic base is required.

  • Materials:

    • This compound (1.2 eq)

    • Amine nucleophile (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Acetonitrile or DMF

    • Dichloromethane

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a sealed tube or round-bottom flask, combine the amine nucleophile, this compound, and the solvent.

    • Add DIPEA to the mixture.

    • Heat the reaction to an appropriate temperature (e.g., 80 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the layers and extract the aqueous phase with additional dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting residue via flash column chromatography.

Conclusion

The choice of base for reactions with this compound significantly impacts the outcome of the synthesis. For general N-alkylation, potassium carbonate provides a reliable and high-yielding method with a favorable side-product profile. For faster reactions, triethylamine or DIPEA are excellent choices, with DIPEA being preferred for substrates sensitive to nucleophilic attack by the base. Sodium hydroxide is a practical option for reactions in protic solvents, particularly with less base-sensitive nucleophiles. Researchers should carefully consider the nucleophile's reactivity, the desired reaction conditions, and potential side reactions when selecting the appropriate base to optimize the synthesis of their target molecules.

References

A Comparative Guide to the Quantification of 1-(2-Chloroethyl)piperidine Hydrochloride: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 1-(2-Chloroethyl)piperidine hydrochloride is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method and a classical non-aqueous acid-base titration method for the quantification of this compound. The comparison is supported by hypothetical experimental data to illustrate the performance of each technique.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity, allowing for the separation and quantification of the analyte of interest from potential impurities. Non-aqueous acid-base titration, while a simpler and more established technique, may be less specific if acidic or basic impurities are present.

Quantitative Data Summary

The following tables summarize the hypothetical performance data for the validation of an HPLC method and a non-aqueous acid-base titration method for the quantification of this compound.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC MethodNon-aqueous Acid-Base Titration
Linearity (R²) 0.9998Not Applicable
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.5%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.5%
- Intermediate Precision≤ 1.2%≤ 2.0%
Specificity High (Separates from impurities)Moderate (Titrates total base)
Limit of Detection (LOD) 0.05 µg/mLNot Applicable
Limit of Quantification (LOQ) 0.15 µg/mLNot Applicable

Table 2: System Suitability Parameters for HPLC

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20003500
Relative Standard Deviation (RSD%) of Peak Area ≤ 2.0% (for 6 injections)0.75%

Experimental Protocols

Validated HPLC Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution six times to check for system suitability.

  • Inject the sample solution in duplicate.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Non-aqueous Acid-Base Titration Method

This protocol outlines a titration method for the assay of this compound.

Reagents:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Crystal violet indicator solution

  • Glacial acetic acid

Procedure:

  • Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator solution.

  • Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration under the same conditions.

  • Calculate the percentage purity of this compound.

Visualizing the Workflow and Validation

To better understand the processes, the following diagrams illustrate the experimental workflow for HPLC validation and the relationship between key validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting prep_method Method Development system_suitability System Suitability Testing prep_method->system_suitability prep_standard Standard Preparation prep_standard->system_suitability prep_sample Sample Preparation validation_runs Validation Experiments (Linearity, Accuracy, Precision) prep_sample->validation_runs system_suitability->validation_runs data_processing Data Processing validation_runs->data_processing report_generation Final Report Generation data_processing->report_generation Validation_Parameters cluster_core Core Validation Parameters cluster_method Method Performance Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision Precision->Method Specificity Specificity Specificity->Method Linearity Linearity & Range Linearity->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method

Comparative Guide to the Application of 1-(2-Chloroethyl)piperidine Hydrochloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(2-Chloroethyl)piperidine hydrochloride as a key intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). The objective is to offer insights into its versatility and to contextualize its use by examining the pharmacological profiles of the resulting drugs. Cross-reactivity, in this context, is explored through the lens of the on-target and off-target activities of these APIs, providing a practical framework for drug development professionals.

Introduction to this compound

This compound is a reactive chemical intermediate widely employed in the pharmaceutical industry. Its utility stems from the presence of a piperidine ring and a reactive chloroethyl group, which allows for its incorporation into a variety of molecular scaffolds. This intermediate is a key building block for the synthesis of drugs across different therapeutic classes, including antitussives, antispasmodics, and selective estrogen receptor modulators (SERMs).

Comparative Pharmacological Profiles of Derived APIs

The versatility of this compound is best illustrated by the varied pharmacological actions of the APIs synthesized from it. Below is a comparative summary of four such drugs: Cloperastine, Fenpiverinium bromide, Pitofenone, and Raloxifene.

Table 1: Comparative Pharmacological Data of APIs Synthesized from this compound

API Therapeutic Class Primary Mechanism of Action Primary Target(s) Known Off-Target Interactions / Side Effects
Cloperastine AntitussiveCentrally acting cough suppressant with antihistaminic and anticholinergic properties.[1][2][3]Sigma-1 receptor, Histamine H1 receptor.[1][4][]Drowsiness, dry mouth, dizziness.[4]
Fenpiverinium bromide Antispasmodic, AnticholinergicCompetitive antagonist of muscarinic acetylcholine receptors.[6][7]Muscarinic acetylcholine receptorsDry mouth, blurred vision, tachycardia
Pitofenone AntispasmodicDirect smooth muscle relaxant (musculotropic).[8]Smooth muscle cellsGenerally well-tolerated; may cause a drop in blood pressure
Raloxifene Selective Estrogen Receptor Modulator (SERM)Acts as an estrogen agonist in bone and an estrogen antagonist in breast and uterine tissue.[9][10][11][12][13]Estrogen receptors (alpha and beta).[10][11]Hot flashes, leg cramps, increased risk of venous thromboembolism.[9][12]

Synthesis and Alternative Intermediates

This compound is a common choice for introducing the N-ethylpiperidine moiety into a target molecule. The synthesis of the aforementioned APIs typically involves a nucleophilic substitution reaction where a suitable nucleophile displaces the chloride ion.

While this compound is widely used, alternative intermediates can be considered depending on the specific synthetic strategy and desired reaction conditions.

Table 2: Comparison of Synthetic Intermediates for N-ethylpiperidine Moiety Introduction

Intermediate Structure Advantages Disadvantages
This compound Cl-CH2-CH2-N(C5H10)·HClReadily available, well-documented reactivity.Can be corrosive and requires handling as a hazardous substance.[10]
1-(2-Hydroxyethyl)piperidine HO-CH2-CH2-N(C5H10)Less reactive, can be activated in situ (e.g., via tosylation).Requires an additional activation step, potentially lowering overall yield.
Piperidine C5H11NCan be used in reductive amination with a suitable aldehyde.Requires specific reaction conditions and a suitable aldehyde precursor.

Experimental Protocols for Assessing Cross-Reactivity and Selectivity

To evaluate the potential for off-target effects (a form of cross-reactivity) of new chemical entities derived from this compound, a battery of in vitro and in vivo assays are employed. Below are outlines of key experimental protocols.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor and can be adapted to screen for off-target binding against a panel of receptors.[14][15][16]

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for the target receptor.

  • Test compound.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[17][18][19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a target enzyme.

Materials:

  • Purified enzyme.

  • Substrate for the enzyme.

  • Test compound.

  • Assay buffer.

  • Microplate reader (spectrophotometer or fluorometer).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.

Visualizations

Synthetic Pathways

G cluster_start Starting Intermediate cluster_apis Resulting APIs This compound This compound Cloperastine Cloperastine This compound->Cloperastine Etherification Fenpiverinium_bromide Fenpiverinium_bromide This compound->Fenpiverinium_bromide Alkylation Pitofenone Pitofenone This compound->Pitofenone Etherification Raloxifene Raloxifene This compound->Raloxifene Alkylation

Caption: Synthetic utility of this compound.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_workflow Cross-Reactivity Assessment Workflow start Test Compound in_vitro In Vitro Screening (Receptor & Enzyme Panels) start->in_vitro hit_id Identify Off-Target Hits in_vitro->hit_id cellular_assays Cell-Based Functional Assays hit_id->cellular_assays Hits Found profile Cross-Reactivity Profile hit_id->profile No Significant Hits in_vivo In Vivo Toxicity & Efficacy Studies cellular_assays->in_vivo in_vivo->profile

Caption: Workflow for assessing compound selectivity and cross-reactivity.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its application leads to drugs with distinct pharmacological profiles, from centrally acting agents to selective receptor modulators. Understanding the on- and off-target effects of these resulting APIs is crucial for modern drug development. The provided experimental protocols for receptor binding and enzyme inhibition assays represent foundational methods for characterizing the cross-reactivity and selectivity of new chemical entities, ensuring the development of safer and more effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chloroethyl)piperidine hydrochloride: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-(2-Chloroethyl)piperidine hydrochloride are paramount for ensuring laboratory safety and adhering to regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of this compound, emphasizing safety protocols and operational logistics.

Immediate Safety and Hazard Profile

This compound is a hazardous substance that requires careful handling at all times. It is classified as fatal if swallowed, causes severe skin burns and eye damage, may lead to respiratory irritation, and is a suspected mutagen.[1][2][3] Personal Protective Equipment (PPE) is mandatory when working with this compound.

Before handling, ensure that an eyewash station and a safety shower are readily accessible.[4][5] In case of exposure, immediate and thorough flushing with water for at least 15 minutes is critical while seeking medical aid.[1][2][4]

A summary of essential safety and hazard information is provided in the table below.

Hazard ClassificationGHS Hazard StatementsPersonal Protective Equipment (PPE) Requirements
Acute Toxicity, Oral (Category 2) H300: Fatal if swallowed.[1][2]Chemical safety goggles or face shield.[5]
Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage.[1][2]Chemical-resistant gloves (e.g., nitrile rubber).[5]
Serious Eye Damage/Eye Irritation (Category 1) H318: Causes serious eye damage.[1][2]Lab coat and, for potential significant exposure, impervious clothing and boots.[1][5]
Germ Cell Mutagenicity (Category 2) H341: Suspected of causing genetic defects.[1][2][3]If dust is generated, a NIOSH-approved respirator is necessary.[5]
Aquatic Hazard (Chronic, Category 3) H412: Harmful to aquatic life with long lasting effects.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[6]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and clearly labeled waste container.[5]

    • Ensure the container is tightly sealed to prevent leaks or spills.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and bases.[5][6]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.[5]

    • Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • Contain the spill to prevent it from spreading.

    • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled disposal container.[4] Avoid generating dust.[4]

    • Decontaminate the spill area with a suitable cleaning agent, and wash the area thoroughly.

    • Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]

    • Provide the Safety Data Sheet (SDS) to the waste disposal company to ensure they have all necessary information for safe handling, transport, and disposal.[5] A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber after dissolving or mixing the material with a combustible solvent.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have 1-(2-Chloroethyl)piperidine hydrochloride for Disposal ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust) start->ppe spill Spill Occurs start->spill collect_waste Collect waste in a labeled, sealed, compatible container. ppe->collect_waste ppe->spill store_waste Store in a designated, secure, well-ventilated hazardous waste area. collect_waste->store_waste collect_waste->spill contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company. store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to the disposal company. contact_ehs->provide_sds end End: Proper Disposal by Licensed Professional provide_sds->end evacuate Evacuate Immediate Area spill->evacuate contain_spill Contain and Clean Up Spill (using proper PPE and procedure) evacuate->contain_spill collect_spill_waste Collect contaminated materials as hazardous waste. contain_spill->collect_spill_waste collect_spill_waste->store_waste

References

Safeguarding Your Research: A Guide to Handling 1-(2-Chloroethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 1-(2-Chloroethyl)piperidine Hydrochloride

Researchers and drug development professionals handling this compound must adhere to stringent safety protocols due to its significant hazard profile. This guide provides critical, immediate, and actionable information for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and environmental protection.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that is fatal if swallowed, causes severe skin burns and eye damage, may provoke an allergic skin reaction, and is harmful to aquatic life with long-lasting effects. It is also corrosive to metals. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPEStandard
Eyes/Face Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant gloves (e.g., nitrile rubber).Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Body Laboratory coat. For potential significant exposure, impervious clothing is required.[2][3]Appropriate protective clothing to prevent skin exposure.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a fume hood.A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended where risk assessment shows air-purifying respirators are appropriate.[4]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] An eyewash station and a safety shower must be readily accessible.[1][5]

2. Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial to minimize exposure risk.

Operational Plan: Step-by-Step Handling

  • Preparation : Before handling, ensure all required PPE is correctly worn. The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer : Minimize dust generation when weighing the solid compound. Use a spatula for transfers and handle it gently.

  • In Solution : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[3] Do not eat, drink, or smoke in the laboratory.

  • Clothing : Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage Plan

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[3][5] The storage area should be designated for corrosive materials.[5]

3. Emergency Procedures: Spills and Exposure

Immediate and appropriate action is vital in an emergency.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor/physician.[4] Never give anything by mouth to an unconscious person.[1]
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

Spill Management Plan

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent the spill from spreading and from entering drains.

  • Clean-up : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][4] For larger spills, alert the appropriate emergency response team.

  • Decontaminate : Clean the spill area thoroughly.

4. Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

Step-by-Step Disposal Procedure

  • Collection : Collect waste in its original container or a compatible, tightly sealed, and clearly labeled waste container.[2]

  • Labeling : The container must be labeled as "Hazardous Waste" with the full chemical name.[2]

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[2][4] Provide the Safety Data Sheet (SDS) to the disposal company.[2]

Mandatory Visualization

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Well-Ventilated Work Area (Fume Hood) handling_weigh Weigh and Transfer (Minimize Dust) prep_area->handling_weigh handling_solution Prepare Solution (Avoid Splashing) handling_weigh->handling_solution spill Spill Occurs handling_weigh->spill post_wash Wash Hands and Exposed Skin handling_solution->post_wash exposure Exposure Occurs handling_solution->exposure post_decontaminate Decontaminate Work Area and Equipment post_wash->post_decontaminate disp_collect Collect Waste in Labeled Container post_decontaminate->disp_collect disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_contact Contact EHS for Professional Disposal disp_store->disp_contact spill_actions Evacuate, Ventilate, Contain, Clean-up spill->spill_actions exposure_actions Follow First Aid (Table 2) & Seek Medical Attention exposure->exposure_actions

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloroethyl)piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.